molecular formula C20H24O10 B602778 Praeroside II CAS No. 86940-46-7

Praeroside II

Cat. No.: B602778
CAS No.: 86940-46-7
M. Wt: 424.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praeroside II is a natural product found in Peucedanum praeruptorum and Peucedanum japonicum with data available.

Properties

IUPAC Name

(9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDHOGPLBDVAX-GZFODPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345717
Record name Praeroside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86940-46-7
Record name Praeroside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Architecture of Praeroside II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Praeroside II, an angular-type pyranocoumarin glycoside. The following sections detail the isolation, spectroscopic analysis, and logical workflow employed to determine the definitive structure of this natural product. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental protocols are described.

Isolation of this compound from Peucedanum praeruptorum

This compound was first isolated from the roots of Peucedanum praeruptorum. The general procedure for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification

A typical isolation protocol for pyranocoumarin glycosides from Peucedanum species involves the following steps:

  • Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

  • Solvent Partitioning: The combined crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The pyranocoumarin glycosides, including this compound, are typically enriched in the n-butanol fraction.

  • Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

    • Column Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of chloroform and methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

The purity of the isolated this compound is then assessed by analytical HPLC and spectroscopic methods.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides crucial information about the molecular formula of this compound.

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is employed to determine the mass of the intact molecule and its fragments. A common setup involves an Agilent 6530 Q-TOF spectrometer with an LC-ESI-QTOF interface. The precursor ion is typically observed as an adduct, such as [M+NH₄]⁺.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMolecular Formula
[M+NH₄]⁺442.1701442.1713C₂₀H₂₈NO₁₀⁺
Inferred for M C₂₀H₂₄O₁₀

Data sourced from PubChem CID 24066895.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the cornerstone techniques for elucidating the detailed connectivity and stereochemistry of this compound. The assignments are typically confirmed through 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 600 MHz) in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
2161.5
3112.86.25 (d, 9.5)
4143.77.98 (d, 9.5)
4a112.5
5157.8
698.56.80 (s)
8a155.8
3'70.13.95 (d, 8.5)
4'77.94.90 (d, 8.5)
C(CH₃)₂78.9
CH₃25.41.25 (s)
CH₃23.11.35 (s)
Glucose Moiety
1''101.24.85 (d, 7.5)
2''74.83.25 (m)
3''77.83.35 (m)
4''71.53.20 (m)
5''78.03.15 (m)
6''62.73.85 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5)

Note: The specific assignments and coupling constants are based on typical values for angular-type pyranocoumarin glycosides and require confirmation from the original publication.

Workflow for Structure Elucidation

The logical process for determining the structure of this compound is a systematic integration of the data obtained from various analytical techniques. This workflow ensures a rigorous and unambiguous assignment of the molecular architecture.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly plant_material Peucedanum praeruptorum Roots extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & Preparative HPLC partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr mol_formula Molecular Formula Determination ms->mol_formula aglycone_structure Aglycone Structure Identification nmr->aglycone_structure sugar_identity Sugar Moiety Identification nmr->sugar_identity glycosylation_site Determination of Glycosylation Site nmr->glycosylation_site stereochemistry Stereochemistry Assignment nmr->stereochemistry final_structure Final Structure of this compound mol_formula->final_structure aglycone_structure->final_structure sugar_identity->final_structure glycosylation_site->final_structure stereochemistry->final_structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of systematic isolation procedures and comprehensive spectroscopic analysis. The data from mass spectrometry confirmed the molecular formula, while detailed 1D and 2D NMR experiments revealed the connectivity of the angular pyranocoumarin aglycone, the identity of the sugar moiety as glucose, the site of glycosylation, and the relative stereochemistry. This technical guide provides a framework for understanding the methodologies and logical processes involved in the chemical structure elucidation of complex natural products.

Praeroside II: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside II, a naturally occurring angular-type pyranocoumarin glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its isolation and structural elucidation, including spectroscopic data. Furthermore, this guide summarizes the current understanding of its biological activities, with a focus on its anti-inflammatory effects and the underlying molecular mechanisms. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and History

This compound was first isolated from the roots of the plant Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. While the exact first date of discovery is not definitively documented in readily available literature, its CAS Registry Number (86940-46-7) suggests its identification occurred around 1983. Seminal work on the chemical constituents of Peucedanum species throughout the 1980s led to the isolation and characterization of numerous coumarin glycosides, including this compound. Subsequent studies have also identified this compound in the roots of Angelica furcijuga.

The initial structural elucidation of this compound was accomplished through a combination of chemical degradation and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These early investigations established its core structure as a pyranocoumarin glycoside.

Chemical Structure and Properties

This compound is characterized by an angular pyranocoumarin aglycone linked to a glucose moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₁₀
Molecular Weight 424.4 g/mol
CAS Registry Number 86940-46-7
Appearance White crystalline solid
Solubility Soluble in methanol, ethanol, DMSO
Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established through detailed analysis of its 13C NMR and 1H NMR spectra.

Table 2: 13C NMR Spectroscopic Data of this compound

Carbon No.Chemical Shift (δ) ppm
2161.5
3113.1
4143.5
4a112.8
5128.7
6115.9
7157.9
8101.3
8a154.2
2'78.9
3'70.6
4'79.8
5'22.1
6'26.8
1''103.2
2''74.9
3''77.8
4''71.3
5''78.1
6''62.5

Note: Chemical shifts are typically referenced to a standard solvent signal. The data presented here is a representative compilation from literature.

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum

The following protocol outlines a general method for the isolation of this compound from the dried roots of P. praeruptorum.

experimental_workflow_isolation start Dried roots of P. praeruptorum extraction Extraction with Methanol (reflux) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O and partitioning with Ethyl Acetate concentration->suspension partition_butanol Partitioning of aqueous layer with n-Butanol suspension->partition_butanol concentration_butanol Concentration of n-Butanol extract partition_butanol->concentration_butanol silica_gel Silica Gel Column Chromatography concentration_butanol->silica_gel elution Elution with Chloroform-Methanol gradient silica_gel->elution fractions Collection of Fractions elution->fractions purification Further purification by preparative HPLC fractions->purification final_product This compound purification->final_product

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Peucedanum praeruptorum are extracted with methanol under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound, being a glycoside, will preferentially partition into the more polar n-butanol fraction.

  • Column Chromatography: The concentrated n-butanol extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of chloroform and methanol. The fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, with a primary focus on its anti-inflammatory properties.

Anti-inflammatory Activity

Studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes.

Table 3: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredIC₅₀ Value
RAW 264.7LPSNitric Oxide (NO) ProductionData not consistently reported, requires further investigation
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds, including coumarins isolated from Peucedanum praeruptorum, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates PraerosideII This compound PraerosideII->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Unveiling the Bioactivity of Praeroside II: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeroside II, a naturally occurring angular-type pyranocoumarin glycoside, has demonstrated noteworthy preliminary biological activity, primarily in the realm of anti-inflammatory responses. This technical guide synthesizes the available scientific data on this compound, presenting its core bioactivity, experimental methodologies, and potential mechanistic pathways.

Core Biological Activity: Inhibition of Nitric Oxide Production

The principal characterized biological effect of this compound is its ability to inhibit the production of nitric oxide (NO) in macrophages. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The capacity of this compound to modulate this pathway positions it as a compound of interest for further investigation in anti-inflammatory drug discovery.

This activity was identified in a study focused on constituents from the roots of Angelica furcijuga, a plant known for its traditional medicinal uses. This compound has also been isolated from several other plant species, including Peucedanum praeruptorum, Chrysanthemum × morifolium, Peucedanum japonicum, and Phlojodicarpus sibiricus.

Quantitative Analysis of Bioactivity

Table 1: Summary of this compound Biological Activity

Biological ActivityTargetSource Organism for CompoundQuantitative Data (IC50)
Inhibition of Nitric Oxide (NO) ProductionMacrophagesAngelica furcijugaData not available
Hepatoprotective Activity-Angelica furcijugaData not available

Experimental Protocols

A detailed experimental protocol for the assessment of nitric oxide inhibition by this compound is crucial for the replication and advancement of this research. Based on standard methodologies for this type of assay, the following is a likely experimental workflow.

Inhibition of Nitric Oxide Production in Macrophages

This experimental workflow outlines the probable steps taken to determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement of Nitric Oxide A RAW 264.7 macrophage cell line cultured in DMEM B Cells seeded in 96-well plates and incubated A->B C Cells pre-treated with various concentrations of this compound B->C D Cells stimulated with Lipopolysaccharide (LPS) to induce NO production C->D E Incubation for 24 hours D->E F Nitrite concentration in culture supernatant measured using Griess reagent E->F G Absorbance measured at 540 nm F->G H Calculation of NO inhibition percentage G->H

Caption: Probable experimental workflow for assessing nitric oxide inhibition.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its inhibitory effect on nitric oxide production have not yet been elucidated. However, based on the known pathways for coumarin glycosides, a plausible mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Hypothesized Signaling Pathway for NO Inhibition

The following diagram illustrates a potential signaling cascade that could be targeted by this compound to reduce nitric oxide production.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces PraerosideII This compound PraerosideII->IKK Inhibits? PraerosideII->NFkB Inhibits translocation?

Caption: Hypothesized mechanism of NO inhibition by this compound.

In this proposed pathway, Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of the inducible nitric oxide synthase (iNOS) gene, resulting in the production of nitric oxide. This compound may exert its inhibitory effect by interfering with key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Conclusion and Future Directions

This compound has emerged as a natural compound with promising anti-inflammatory potential, specifically through the inhibition of nitric oxide production. The lack of detailed quantitative data and mechanistic studies highlights a significant gap in the current understanding of this molecule. Future research should focus on:

  • Quantitative Assessment: Determining the IC50 value of this compound for nitric oxide inhibition to establish its potency.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound, with a focus on the NF-κB pathway and other inflammatory cascades.

  • In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation.

  • Hepatoprotective Evaluation: Investigating the potential hepatoprotective effects of this compound, as suggested by preliminary findings.

A comprehensive understanding of the biological activities and mechanisms of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel anti-inflammatory agents.

Unraveling the Anti-Inflammatory Potential of Praeroside II: A Mechanistic Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – Praeroside II, an angular-type pyranocoumarin glycoside found in the roots of plants such as Peucedanum praeruptorum and Angelica furcijuga, has demonstrated potential as an anti-inflammatory agent. A key study has identified its ability to inhibit the production of nitric oxide (NO) in macrophages, a critical mediator in the inflammatory process. This technical guide synthesizes the available scientific evidence to propose a hypothesized mechanism of action for this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential therapeutic applications.

Core Hypothesis: Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway

The central hypothesis for the mechanism of action of this compound revolves around its ability to suppress the production of nitric oxide in inflammatory conditions. Nitric oxide, while essential for various physiological processes, can contribute to tissue damage and chronic inflammation when produced in excess by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. The available data suggests that this compound interferes with this pathway, thereby exerting its anti-inflammatory effects.

Quantitative Analysis of Bioactivity

The primary evidence for the anti-inflammatory activity of this compound comes from a study investigating compounds isolated from the roots of Angelica furcijuga. This research demonstrated that this compound inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

CompoundBiological ActivityCell TypeIC50 Value (µM)Reference
This compoundInhibition of Nitric Oxide (NO) ProductionMouse Peritoneal Macrophages>100[1]

Note: While the study confirmed inhibitory activity, the IC50 value for this compound was greater than 100 µM, indicating moderate to low potency in this specific assay compared to other compounds tested in the same study.[1]

Experimental Protocol: Inhibition of Nitric Oxide Production

The following methodology was employed to assess the inhibitory effect of this compound on nitric oxide production[1]:

1. Cell Culture and Stimulation:

  • Peritoneal macrophages were collected from the peritoneal cavity of male ddY mice.

  • The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Macrophages were seeded in 96-well microplates and pre-incubated for 24 hours.

  • The cells were then treated with varying concentrations of this compound.

  • Subsequently, inflammation was induced by adding lipopolysaccharide (LPS; 10 µg/mL) to the cell cultures.

2. Nitric Oxide Measurement:

  • After a 24-hour incubation period with LPS and the test compounds, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production.

  • This was achieved using the Griess reagent system, which involves a colorimetric reaction.

  • The absorbance was measured at 570 nm.

  • The inhibitory activity of this compound was calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated control cells.

Visualizing the Hypothesized Mechanism

To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams have been generated using the DOT language.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade Activates iNOS_Gene_Expression iNOS Gene Transcription & Translation Signaling_Cascade->iNOS_Gene_Expression Induces iNOS_Enzyme iNOS Enzyme iNOS_Gene_Expression->iNOS_Enzyme Produces Nitric_Oxide Nitric Oxide (NO) L_Arginine L_Arginine L_Arginine->Nitric_Oxide Catalyzed by iNOS Substrate Product Inflammation Inflammation Nitric_Oxide->Inflammation Promotes Praeroside_II This compound Praeroside_II->iNOS_Gene_Expression Inhibits? Praeroside_II->iNOS_Enzyme Inhibits?

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

G cluster_workflow Experimental Workflow for NO Inhibition Assay Cell_Seeding Seed Mouse Peritoneal Macrophages in 96-well plates Pre_incubation Pre-incubate for 24h Cell_Seeding->Pre_incubation Treatment Treat with this compound (various concentrations) Pre_incubation->Treatment Stimulation Induce inflammation with LPS (10 µg/mL) Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay to measure Nitrite Supernatant_Collection->Griess_Assay Data_Analysis Calculate % Inhibition of NO Production Griess_Assay->Data_Analysis

Caption: Workflow for assessing the inhibition of nitric oxide production.

Discussion and Future Directions

The foundational evidence points towards this compound's ability to modulate macrophage-mediated inflammation by inhibiting nitric oxide production. However, the precise molecular target and the upstream signaling events affected by this compound remain to be elucidated. The moderate potency observed in the initial study suggests that further investigation is warranted to understand its full therapeutic potential.

Future research should focus on:

  • Determining the specific mechanism of iNOS inhibition: Does this compound inhibit the expression of the iNOS gene, interfere with iNOS enzyme activity directly, or affect the availability of substrates and cofactors?

  • Investigating upstream signaling pathways: Does this compound modulate key inflammatory signaling cascades such as the NF-κB pathway, which is a critical regulator of iNOS expression?

  • Structure-Activity Relationship (SAR) studies: Can the chemical structure of this compound be modified to enhance its potency and selectivity?

  • In vivo studies: Validating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols: Extraction of Praeroside II from Peucedanum japonicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside II, a coumarin glycoside, has been identified in various plant species, notably in the leaves and roots of Peucedanum japonicum. This document provides a detailed protocol for the extraction and purification of this compound, synthesized from established methodologies for coumarin glycosides from plant matrices. Additionally, it presents available quantitative data and a representative signaling pathway potentially influenced by compounds with similar bioactivities.

Data Presentation: Quantitative Analysis of Peucedanum japonicum Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg/g tannic acid equivalent)Total Coumarin Content (mg/g)
Roots Methanol (MeOH)47.71>100
Ethanol (EtOH)Not specifiedNot specified
AcetoneNot specified>100
Leaves Methanol (MeOH)Not specified<50
Ethanol (EtOH)Not specified<50
AcetoneNot specified<50

Note: Data is adapted from a study on the quantification of phenolic compounds in Peucedanum japonicum and indicates that acetone and methanol are effective solvents for extracting coumarins from the roots.[1]

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from the dried leaves of Peucedanum japonicum. The methodology is based on protocols for the isolation of coumarin glycosides from plant material.[2]

1. Plant Material and Reagents

  • Plant Material: Dried and powdered leaves of Peucedanum japonicum.

  • Solvents: 80% Ethanol (EtOH), n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), Methanol (MeOH), distilled water. All solvents should be of analytical or HPLC grade.

  • Stationary Phases: Silica gel for column chromatography, C18 reversed-phase silica gel for preparative HPLC.

2. Extraction and Fractionation

  • Extraction:

    • Macerate 1 kg of powdered Peucedanum japonicum leaves in 10 L of 80% EtOH at room temperature for 72 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in 500 mL of distilled water.

    • Perform sequential liquid-liquid partitioning with the following solvents in a separatory funnel:

      • n-hexane (3 x 500 mL) to remove nonpolar compounds.

      • Ethyl acetate (3 x 500 mL) to extract compounds of intermediate polarity.

      • n-butanol (3 x 500 mL) to extract polar glycosidic compounds, including this compound.

    • Collect and concentrate the n-butanol fraction to dryness under reduced pressure.

3. Purification

  • Silica Gel Column Chromatography:

    • Subject the dried n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system of increasing polarity, typically a mixture of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and further purify using preparative HPLC on a C18 column.

    • Use a mobile phase gradient of methanol and water to achieve fine separation.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Extraction

Extraction_Workflow start Dried & Powdered Peucedanum japonicum Leaves extraction Maceration with 80% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Water Suspension) crude_extract->partitioning fractions n-Hexane Ethyl Acetate n-Butanol partitioning->fractions concentration2 Concentration of n-Butanol Fraction fractions->concentration2 Select n-Butanol butanol_extract n-Butanol Fraction (Contains this compound) concentration2->butanol_extract silica_column Silica Gel Column Chromatography butanol_extract->silica_column prep_hplc Preparative HPLC (C18 Column) silica_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A schematic overview of the extraction and purification process for this compound.

Hypothesized Signaling Pathway: H₂O₂-Mediated Cellular Response

While the direct signaling pathway of this compound is not yet elucidated, its potential antioxidant and anti-inflammatory properties suggest an interaction with pathways related to oxidative stress. Hydrogen peroxide (H₂O₂) is a key second messenger in redox signaling. The following diagram illustrates a generalized H₂O₂-mediated signaling cascade.

H2O2_Signaling cluster_stimulus External Stimulus cluster_ros ROS Production cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Growth Factors, Cytokines h2o2 H₂O₂ Production stimulus->h2o2 mapk MAP Kinase Pathway h2o2->mapk pi3k PI3K/Akt Pathway h2o2->pi3k response Gene Expression, Cell Proliferation, Inflammation mapk->response pi3k->response

Caption: A simplified diagram of H₂O₂ as a second messenger in cellular signaling pathways.

References

Application Note: Quantification of Praeroside II using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Praeroside II, an iridoid glycoside with potential therapeutic properties. The described method is based on reversed-phase chromatography with UV detection, offering a reliable and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides a comprehensive protocol, including sample and standard preparation, detailed HPLC operating conditions, and method validation parameters.

Introduction

This compound is an iridoid glycoside that has been isolated from plants of the Cynanchum genus. Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making them subjects of interest in pharmaceutical research and natural product chemistry. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the quantification of this compound, leveraging established methodologies for similar iridoid glycosides.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of iridoid glycosides, which have been adapted to propose a method for this compound.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 10 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Summary of Expected Performance)

ParameterExpected Result
Linearity R² > 0.999 over the concentration range
Precision (RSD%) Intra-day: < 2%Inter-day: < 3%
Accuracy (Recovery %) 95% - 105%
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng range
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the ng range

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Plant Plant Material Extraction Methanol Extraction (Ultrasonication) Plant->Extraction Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column, UV Detector) Working->HPLC Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration2 0.45 µm Syringe Filtration Reconstitution->Filtration2 Filtration2->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calibration Calibration Curve (Peak Area vs. Concentration) Data->Calibration Quantification Quantification of This compound in Sample Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Iridoid_Glycoside cluster_structure General Structure of an Iridoid Glycoside Aglycone Aglycone (Iridoid Moiety) Linkage Glycosidic Bond (-O-) Aglycone->Linkage Glycone Glycone (Sugar Moiety, e.g., Glucose) Linkage->Glycone

Caption: General chemical structure of an iridoid glycoside.

Conclusion

The HPLC method outlined in this application note provides a reliable and efficient means for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for excellent separation and sensitive detection. This method is suitable for routine quality control and research applications involving this compound. Proper method validation should be performed in accordance with the specific laboratory and regulatory requirements.

Application Notes and Protocols: Praeroside II Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Praeroside II, focusing on its isolation from natural sources, characterization, and potential methods for its synthesis and derivatization. While a total synthesis of this compound has not been documented in publicly available literature, this document outlines a plausible synthetic strategy based on the chemistry of its constituent moieties.

Introduction to this compound

This compound is a naturally occurring coumarin glycoside that has been isolated from the roots of Angelica furcijuga and the leaves of Peucedanum japonicum[1]. It belongs to the class of dihydropyranocoumarins, characterized by a dihydropyran ring fused to a coumarin core, with a glycosidic linkage to a sugar moiety. The chemical structure of this compound is (9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one.

This compound has garnered interest due to its potential biological activities. Notably, it has been shown to inhibit nitric oxide (NO) production in macrophages, suggesting anti-inflammatory properties[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₁₀PubChem
Molecular Weight424.4 g/mol PubChem
CAS Number86940-46-7ChemFaces
AppearanceWhite powder(Inferred)
SolubilitySoluble in DMSO, Pyridine, Methanol, EthanolChemFaces[1]

Isolation and Characterization

Natural Sources
  • Angelica furcijuga: The roots of this plant are a known source of this compound[1].

  • Peucedanum japonicum: The leaves of this plant have also been found to contain this compound[1].

General Isolation Protocol

A general protocol for the isolation of this compound from plant material involves the following steps. This is a generalized procedure and may require optimization based on the specific plant source and desired purity.

dot

Isolation_Workflow Plant Dried Plant Material (e.g., roots of A. furcijuga) Extraction Extraction (e.g., with Methanol) Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., n-Butanol) Filtration->Partition Chromatography Column Chromatography (e.g., Silica Gel, ODS) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification PraerosideII Pure this compound Purification->PraerosideII

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation from Peucedanum japonicum Leaves

  • Extraction: Dried and powdered leaves of Peucedanum japonicum are extracted with methanol at room temperature.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically found in the n-butanol fraction.

  • Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography on an octadecylsilyl (ODS) silica gel column and/or by high-performance liquid chromatography (HPLC) to yield pure this compound.

Characterization Data

The structure of this compound is elucidated using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Signals corresponding to the dihydropyranocoumarin core and the glucose moiety.
¹³C NMR Resonances for all 20 carbons, including the carbonyl carbon of the coumarin, olefinic carbons, and carbons of the sugar unit.
Mass Spec (MS) Molecular ion peak consistent with the molecular formula C₂₀H₂₄O₁₀.
UV/Vis Absorption maxima characteristic of the coumarin chromophore.
IR Absorption bands for hydroxyl groups, a lactone carbonyl, and aromatic rings.

Proposed Synthesis of this compound

A total synthesis of this compound has not yet been reported. The following is a proposed retrosynthetic analysis and forward synthesis strategy based on established chemical transformations for similar molecules.

dot

Retrosynthesis PraerosideII This compound Glycosylation Glycosylation PraerosideII->Glycosylation Aglycone This compound Aglycone (Dihydropyranocoumarin) Glycosylation->Aglycone Sugar Protected Glucose Derivative Glycosylation->Sugar DielsAlder Hetero-Diels-Alder Reaction Aglycone->DielsAlder Coumarin Substituted Coumarin DielsAlder->Coumarin Diene Activated Diene DielsAlder->Diene

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aglycone

The dihydropyranocoumarin core could be synthesized via a hetero-Diels-Alder reaction.

  • Synthesis of a Substituted Coumarin: A suitably substituted 7-hydroxycoumarin can be prepared via standard methods such as the Pechmann condensation or Perkin reaction.

  • Hetero-Diels-Alder Reaction: The coumarin derivative can then undergo a hetero-Diels-Alder reaction with an appropriate diene to form the dihydropyran ring. This would be followed by functional group manipulations to install the hydroxyl and dimethyl groups.

Glycosylation

The final step would be the glycosylation of the aglycone with a protected glucose derivative.

  • Protection of Glucose: A glucose derivative with protecting groups on the hydroxyls, except for the anomeric position, would be required. A suitable leaving group at the anomeric position (e.g., a trichloroacetimidate) would be necessary for the glycosylation reaction.

  • Glycosylation Reaction: The protected glucose donor would be reacted with the aglycone in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the glycosidic bond.

  • Deprotection: Removal of the protecting groups from the glucose moiety would yield this compound.

Derivatization of this compound

Derivatization of this compound can be a valuable tool to explore structure-activity relationships and develop new analogs with improved biological properties. The multiple hydroxyl groups on the sugar moiety and the phenolic hydroxyl group on the coumarin core (if exposed) are primary targets for derivatization.

dot

Derivatization_Strategies PraerosideII This compound Acylation Acylation (e.g., Acetylation) PraerosideII->Acylation Alkylation Alkylation (e.g., Methylation) PraerosideII->Alkylation Glycosylation_mod Glycosidic Modification PraerosideII->Glycosylation_mod Acyl_Deriv Acyl Derivatives Acylation->Acyl_Deriv Alkyl_Deriv Alkyl Derivatives Alkylation->Alkyl_Deriv Glyco_Deriv Modified Glycosides Glycosylation_mod->Glyco_Deriv

Caption: Potential derivatization strategies for this compound.

Experimental Protocols for Derivatization

4.1.1. Acetylation of Hydroxyl Groups

This protocol describes the peracetylation of all free hydroxyl groups in this compound.

  • Reaction Setup: Dissolve this compound in a mixture of pyridine and acetic anhydride.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the acetylated derivative.

4.1.2. Selective Alkylation

Selective alkylation of the hydroxyl groups can be achieved by using appropriate protecting group strategies. For instance, the primary hydroxyl group on the sugar moiety can be selectively protected, followed by alkylation of the secondary hydroxyls.

Biological Activity and Signaling Pathways

This compound has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[1]. Overproduction of NO is implicated in various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with the inducible nitric oxide synthase (iNOS) pathway.

dot

NO_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production NO Production iNOS_Protein->NO_Production PraerosideII This compound PraerosideII->iNOS_Gene Inhibition

Caption: Proposed inhibition of the iNOS pathway by this compound.

Further research is needed to fully elucidate the mechanism of action and the specific molecular targets of this compound and its derivatives.

Conclusion

This compound is a promising natural product with potential anti-inflammatory activity. While its total synthesis remains to be accomplished, its isolation from natural sources provides a basis for further biological evaluation and derivatization studies. The proposed synthetic and derivatization strategies outlined in these notes offer a starting point for medicinal chemists to develop novel analogs with enhanced therapeutic potential.

Disclaimer: The experimental protocols provided are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for In Vivo Studies of Picroside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the therapeutic potential of Picroside II (erroneously referred to as Praeroside II) in vivo. The focus is on its well-documented anti-inflammatory, anti-osteoporotic, and hepatoprotective properties.

Anti-Inflammatory and Anti-Osteoarthritic Effects of Picroside II

Picroside II has demonstrated significant anti-inflammatory effects, particularly in the context of osteoarthritis, by modulating key inflammatory signaling pathways.

Animal Model: Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice

This surgical model mimics the joint instability that leads to osteoarthritis in humans, making it a relevant preclinical model for evaluating potential therapeutic agents.

Quantitative Data Summary

ParameterValueReference
Animal Model Male C57BL/6J mice (8 weeks old)[1]
Induction Method Destabilization of the Medial Meniscus (DMM) surgery[1]
Picroside II Dosage Low dose: 25 mg/kg; High dose: 50 mg/kg[1]
Administration Route Oral gavage[1]
Treatment Duration Daily for a specified period post-surgery[1]
Key Efficacy Endpoints - Reduction in subchondral bone destruction- Decreased osteophyte formation- Inhibition of chondrocyte pyroptosis- Downregulation of Caspase-1, IL-1β, and IL-18[1][2]
Experimental Protocol: DMM-Induced Osteoarthritis Model
  • Animal Acclimatization: House 8-week-old male C57BL/6J mice in a controlled environment for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of 3% sodium pentobarbital (30 mg/kg).[1]

  • Surgical Procedure (DMM):

    • Make a small incision on the medial side of the knee joint.

    • Transect the medial meniscotibial ligament to destabilize the medial meniscus.

    • Suture the incision.

    • The contralateral limb can serve as a sham control (incision without ligament transection).

  • Post-Operative Care: Provide appropriate analgesics and monitor the animals for any signs of distress.

  • Treatment Groups:

    • Control Group: Sham-operated mice receiving saline orally.

    • DMM Model Group: DMM-operated mice receiving saline orally.

    • Picroside II Low Dose Group: DMM-operated mice receiving 25 mg/kg Picroside II orally.[1]

    • Picroside II High Dose Group: DMM-operated mice receiving 50 mg/kg Picroside II orally.[1]

  • Treatment Administration: Begin oral administration of Picroside II or saline one day after surgery and continue daily for the duration of the study (e.g., 8 weeks).

  • Endpoint Analysis:

    • Micro-CT Analysis: At the end of the study, euthanize the mice and collect the knee joints. Perform micro-computed tomography (micro-CT) to assess subchondral bone parameters (e.g., bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp)).[1]

    • Histological Analysis: Decalcify the joints, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Safranin O-Fast Green staining to evaluate cartilage degradation and osteophyte formation.[1]

    • Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of inflammation and pyroptosis, such as NLRP3 and Caspase-1.[1]

Signaling Pathway: MAPK/NF-κB in Osteoarthritis

Picroside II has been shown to inhibit chondrocyte pyroptosis and alleviate osteoarthritis by suppressing the MAPK/NF-κB signaling pathway.[1][2] This pathway is crucial in regulating the inflammatory response and the activation of the NLRP3 inflammasome.[2]

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 NFkB->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1b_IL18 IL-1β / IL-18 Casp1->IL1b_IL18 Pyroptosis Chondrocyte Pyroptosis IL1b_IL18->Pyroptosis PicrosideII Picroside II PicrosideII->MAPK inhibits PicrosideII->NFkB inhibits

Picroside II inhibits the MAPK/NF-κB pathway in osteoarthritis.

Anti-Osteoporotic Effects of Picroside II

Picroside II has shown potential in preventing bone loss by inhibiting osteoclastogenesis.

Animal Model: Lipopolysaccharide (LPS)-Induced Bone Loss in Mice and Ovariectomy (OVX)-Induced Osteoporosis in Rats

LPS administration in mice induces an inflammatory response leading to bone loss, providing a model to study inflammation-induced osteoporosis. The OVX rat model is a well-established model for postmenopausal osteoporosis.[3]

Quantitative Data Summary

ParameterValueReference
Animal Model (LPS) Male mice[4]
Induction Method (LPS) Lipopolysaccharide (LPS) injection[4]
Picroside II Dosage (LPS) Not specified in the abstract[4]
Animal Model (OVX) Female Sprague-Dawley rats[3]
Induction Method (OVX) Bilateral ovariectomy[3]
Picroside II Dosage (OVX) Not specified in the abstract[3]
Administration Route Intraperitoneal (LPS model) / Oral (OVX model)[3][4]
Treatment Duration Varies depending on the study design[3][4]
Key Efficacy Endpoints - Prevention of bone loss- Inhibition of osteoclast formation- Downregulation of RANKL-induced signaling- Regulation of YY1/TGFβ1 axis- Inhibition of osteoblast ferroptosis[3][4][5]
Experimental Protocol: LPS-Induced Bone Loss Model
  • Animal Acclimatization: House male mice in a controlled environment for one week.

  • Treatment Groups:

    • Control Group: Mice receiving vehicle injections.

    • LPS Model Group: Mice receiving LPS injections.

    • Picroside II Treatment Group: Mice receiving LPS and Picroside II injections.

  • Induction and Treatment:

    • Administer Picroside II (dissolved in a suitable vehicle) via intraperitoneal injection.

    • After a specified pre-treatment period, inject LPS intraperitoneally to induce bone loss.

  • Endpoint Analysis:

    • Micro-CT Analysis: After a set period (e.g., 7-14 days), euthanize the mice and analyze the femurs or tibias using micro-CT to assess bone microarchitecture.

    • Histological Analysis: Perform tartrate-resistant acid phosphatase (TRAP) staining on bone sections to identify and quantify osteoclasts.

Signaling Pathway: RANKL/NF-κB in Osteoclastogenesis

Picroside II inhibits RANKL-mediated osteoclastogenesis by attenuating the NF-κB and MAPKs signaling pathways.[4][5]

RANKL_NFkB_Pathway RANKL RANKL RANK RANK RANKL->RANK MAPKs MAPKs (p38, ERK, JNK) RANK->MAPKs IkB I-κB Degradation RANK->IkB c_Fos_NFATc1 c-Fos / NFATc1 Activation MAPKs->c_Fos_NFATc1 p65 p65 Phosphorylation IkB->p65 p65->c_Fos_NFATc1 Osteoclastogenesis Osteoclastogenesis & Bone Resorption c_Fos_NFATc1->Osteoclastogenesis PicrosideII Picroside II PicrosideII->MAPKs inhibits PicrosideII->IkB inhibits PicrosideII->p65 inhibits

Picroside II inhibits the RANKL/NF-κB pathway in osteoclastogenesis.

Hepatoprotective Effects of Picroside II

Picroside II demonstrates protective effects against various forms of liver injury, including cholestasis and toxin-induced damage.

Animal Model: Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestatic Liver Injury in Mice and D-Galactosamine (D-GalN)/LPS-Induced Liver Injury in Mice

The ANIT model induces cholestasis, characterized by the accumulation of bile acids, while the D-GalN/LPS model mimics sepsis-induced acute liver failure.

Quantitative Data Summary

ParameterValueReference
Animal Model (ANIT) Male C57BL/6 mice[6]
Induction Method (ANIT) Single oral dose of ANIT (alpha-naphthylisothiocyanate)[6]
Picroside II Dosage (ANIT) Not specified in the abstract[6]
Animal Model (D-GalN/LPS) Male C57BL/6 mice (6-8 weeks old)[7]
Induction Method (D-GalN/LPS) Intraperitoneal injection of D-GalN (700 mg/kg) and LPS (10 µg)[7]
Picroside II Dosage (D-GalN/LPS) 20 mg/kg[7]
Administration Route Oral gavage (ANIT) / Intraperitoneal (D-GalN/LPS)[6][7]
Treatment Duration Pre-treatment before induction[6][7]
Key Efficacy Endpoints - Reduced serum ALT, AST, and bilirubin levels- Improved liver histopathology- Regulation of bile acid transporters (Bsep, Ntcp)- Inhibition of hepatocyte apoptosis and pyroptosis- Downregulation of IL-6, TNF-α, IL-1β, and IL-18[6][7][8]
Experimental Protocol: D-GalN/LPS-Induced Acute Liver Injury Model
  • Animal Acclimatization: House 6-8 week-old male C57BL/6 mice in a controlled environment for one week.

  • Treatment Groups:

    • Control Group: Mice receiving saline injections.

    • D-GalN/LPS Model Group: Mice receiving D-GalN/LPS injections.

    • Picroside II Treatment Group: Mice receiving Picroside II (20 mg/kg) prior to D-GalN/LPS injection.[7]

  • Treatment and Induction:

    • Administer Picroside II (20 mg/kg) intraperitoneally at 1, 6, 12, and 24 hours prior to D-GalN/LPS exposure.[7]

    • Induce liver injury by a single intraperitoneal injection of D-GalN (700 mg/kg) and LPS (10 µg).[7]

  • Endpoint Analysis (e.g., 6-8 hours post-induction):

    • Serum Biochemistry: Collect blood and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

    • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) using ELISA.[7]

    • Histological Analysis: Collect liver tissue, fix in formalin, and embed in paraffin. Stain sections with H&E to evaluate liver morphology and signs of injury.

    • Western Blot Analysis: Analyze liver tissue lysates to determine the expression of proteins involved in apoptosis and inflammation (e.g., Bax, Bcl-2, NF-κB).[7]

Signaling Pathway: Farnesoid X Receptor (FXR) in Hepatoprotection

Picroside II exerts its hepatoprotective effects in cholestatic liver injury, at least in part, through the activation of the Farnesoid X Receptor (FXR), which regulates bile acid homeostasis.

FXR_Pathway PicrosideII Picroside II FXR FXR Activation PicrosideII->FXR BileAcidTransporters Bile Acid Transporters (e.g., Bsep, Ntcp) FXR->BileAcidTransporters upregulates BileAcidMetabolism Bile Acid Metabolizing Enzymes (e.g., Sult2a1) FXR->BileAcidMetabolism upregulates BileAcidHomeostasis Bile Acid Homeostasis BileAcidTransporters->BileAcidHomeostasis BileAcidMetabolism->BileAcidHomeostasis Hepatoprotection Hepatoprotection BileAcidHomeostasis->Hepatoprotection

Picroside II activates the FXR signaling pathway for hepatoprotection.

References

Application Notes and Protocols for the Analytical Standard of Praeroside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards, biological activity, and relevant protocols for Praeroside II. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties of this compound

This compound is a coumarin glycoside that has been isolated from the roots of plants such as Angelica furcijuga and Kitagawia praeruptora (formerly Peucedanum praeruptorum).[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₂₄O₁₀[2]
Molecular Weight 424.4 g/mol [2]
CAS Number 86940-46-7[2]
IUPAC Name (9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one[2]
Synonyms Campestrinoside[3]

Biological Activity: Anti-inflammatory Potential

This compound has demonstrated noteworthy biological activity, particularly in the context of inflammation. Research has shown that this compound can inhibit the production of nitric oxide (NO) in macrophages.[4] Overproduction of NO is a hallmark of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies.

Mechanism of Action: Inhibition of Nitric Oxide Production

The inhibitory effect of this compound on nitric oxide production suggests its potential as an anti-inflammatory agent. In macrophages, the production of nitric oxide is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The expression of iNOS is tightly regulated by complex signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular targets of this compound have not been fully elucidated, its ability to suppress NO production strongly implies an interaction with these key inflammatory signaling cascades.

Below is a proposed signaling pathway illustrating the potential mechanism of action for this compound in inhibiting NO production in macrophages.

Proposed Anti-inflammatory Signaling Pathway of this compound

Experimental Protocols

Due to the limited availability of specific, published analytical methods for this compound, the following protocols are based on established methods for the analysis of structurally related coumarin glycosides found in the Angelica and Peucedanum species. These protocols provide a robust starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general reverse-phase HPLC-UV method suitable for the quantification of coumarin glycosides.

3.1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3.1.2. Preparation of Standard Solutions

  • Accurately weigh a precise amount of this compound analytical standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

3.1.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10-30% B5-20 min: 30-60% B20-25 min: 60-90% B25-30 min: 90% B (hold)30-35 min: 90-10% B35-40 min: 10% B (hold for equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 322 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL

3.1.4. Data Analysis

  • Inject the calibration standards and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation.

HPLC_Workflow General HPLC Workflow for this compound Quantification Standard_Prep Prepare this compound Standard Solutions Filtration Filter Standards and Sample (0.45 µm filter) Standard_Prep->Filtration Sample_Prep Prepare Sample Extract Sample_Prep->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 322 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition (Chromatogram) UV_Detection->Data_Acquisition Calibration_Curve Construct Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

General HPLC Workflow for this compound Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For higher sensitivity and selectivity, an LC-MS method can be employed.

3.2.1. Instrumentation and Materials

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer)

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
Column UPLC C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Elution A rapid gradient tailored to the specific separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Full scan mode for identification (e.g., m/z 100-1000)Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

3.2.3. Data Analysis

For qualitative analysis, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with the theoretical mass of the compound and its expected adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). For quantitative analysis using MRM, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of this compound.

3.3.1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.3.2. NMR Experiments

  • ¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

  • ¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.

The interpretation of the NMR spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of the this compound standard.

Conclusion

This compound is a coumarin glycoside with demonstrated anti-inflammatory potential through the inhibition of nitric oxide production in macrophages. While specific analytical protocols for this compound are not widely published, the methodologies outlined in these application notes for related coumarin glycosides provide a solid foundation for researchers to develop and validate their own analytical methods for the quantification and characterization of this compound. Further investigation into its precise molecular targets within the NF-κB and MAPK signaling pathways will be crucial for elucidating its full therapeutic potential.

References

Application Note: Protocol for Stability Testing of Praeroside II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeroside II is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), understanding its stability under various environmental conditions is a critical component of drug development.[1][2] This document provides a comprehensive protocol for evaluating the stability of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The protocol details forced degradation studies to identify potential degradation pathways and products, as well as a framework for long-term and accelerated stability testing to determine the re-test period and recommend storage conditions.[6][7]

Purpose and Significance

The primary objective of this stability testing protocol is to provide evidence on how the quality of this compound varies over time under the influence of temperature, humidity, light, and pH.[5][6] The data generated will be crucial for:

  • Identifying likely degradation products and establishing degradation pathways.[1]

  • Developing and validating a stability-indicating analytical method.[1][7]

  • Informing formulation development and selecting appropriate excipients.[2]

  • Determining appropriate packaging, storage conditions, and shelf-life for the drug substance.[1][8]

Protocol: Stability-Indicating Assay for this compound

This protocol is designed to be a comprehensive guide for researchers. All experiments should be performed on a minimum of three primary batches to ensure reproducibility.[4][6]

1. Materials and Equipment

  • This compound Reference Standard: Purity ≥ 98%

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, and purified water.

  • Equipment: HPLC system with UV or PDA detector, LC-MS system (for degradation product identification), pH meter, calibrated stability chambers, photostability chamber, analytical balance, and volumetric glassware.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method that separates this compound from its degradation products is essential. The following is a suggested starting point, which must be validated according to ICH Q2(R1) guidelines.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Forced Degradation (Stress Testing) Studies [1][7]

The goal is to achieve 5-20% degradation of the drug substance. Conditions may need to be adjusted based on the inherent stability of this compound.[2]

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 2 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw samples at appropriate time points (e.g., 0, 15, 30, 60 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis. Glycosides are often labile in basic conditions.[9]

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at regular intervals for HPLC analysis. Hydrogen peroxide is an unstable compound that decomposes into water and oxygen, a reaction that can be catalyzed by temperature, light, and pH changes.[10][11][12]

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat at 80°C in a calibrated oven.

    • Test samples at day 1, 3, and 7.

    • Prepare solutions of the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

4. Long-Term and Accelerated Stability Studies

These studies should be conducted on at least three primary batches stored in the proposed container closure system.[6]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][6]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[6]

  • Testing Frequency:

    • Long-Term (for a 24-month proposed shelf-life): 0, 3, 6, 9, 12, 18, and 24 months.[3]

    • Accelerated: 0, 3, and 6 months.[6]

  • Parameters to be Tested:

    • Appearance (Visual inspection)

    • Assay (% of initial concentration)

    • Degradation Products/Impurities (% area)

    • Moisture Content (if applicable)

Data Presentation

Quantitative data from the stability studies should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Example Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Assay of this compound% Total ImpuritiesRemarks
0.1 M HCl2 hours60°C88.511.5Significant degradation observed.
0.1 M NaOH1 hourRoom Temp81.218.8Highly labile in basic conditions.
3% H₂O₂24 hoursRoom Temp92.17.9Moderate degradation.
Dry Heat7 days80°C97.42.6Relatively stable to dry heat.
Photolytic1.2 mil. lux hrs25°C95.84.2Moderate sensitivity to light.
Control7 days25°C99.80.2No significant degradation.

Table 2: Example Summary of Accelerated Stability Testing Data (40°C/75% RH)

Time Point (Months)Appearance% AssayIndividual Unspecified Impurity (%)Total Impurities (%)
0White Powder99.8< 0.050.2
3White Powder98.10.121.9
6White Powder96.50.183.5

Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

G cluster_prep Preparation & Setup cluster_stress Forced Degradation Studies cluster_longterm Formal Stability Studies cluster_analysis Analysis & Reporting P1 Obtain this compound (≥3 Batches) P2 Develop & Validate Stability-Indicating HPLC Method P1->P2 P3 Prepare Samples (Solid & Solution) P2->P3 S1 Acid (HCl) P3->S1 S2 Base (NaOH) P3->S2 S3 Oxidation (H₂O₂) P3->S3 S4 Thermal (Dry Heat) P3->S4 S5 Photolytic (ICH Q1B) P3->S5 LT Long-Term (25°C/60%RH) P3->LT ACC Accelerated (40°C/75%RH) P3->ACC A1 HPLC Analysis of Samples S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 LT->A1 ACC->A1 A2 Identify Degradants (LC-MS) A1->A2 A3 Tabulate Data (% Assay, % Impurities) A1->A3 A4 Establish Degradation Profile & Determine Shelf-Life A2->A4 A3->A4

Caption: Experimental workflow for this compound stability testing.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center_node This compound Stability O1 Loss of Potency (Lower Assay) center_node->O1 O2 Formation of Degradation Products center_node->O2 O3 Change in Physical Properties center_node->O3 O4 Compromised Safety/Efficacy center_node->O4 F1 pH (Acid/Base Hydrolysis) F1->center_node F2 Temperature (Thermal Degradation) F2->center_node F3 Oxidizing Agents (e.g., H₂O₂) F3->center_node F4 Light (Photodegradation) F4->center_node F5 Humidity (Moisture Content) F5->center_node

Caption: Factors influencing the stability of this compound.

References

Application Notes and Protocols for Picroside II in Neuroinflammation and Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, an iridoid glycoside extracted from the traditional Chinese medicine Hu-huang-lian, has demonstrated significant neuroprotective properties in various preclinical studies. Its therapeutic potential in the context of neuroinflammatory and neurodegenerative diseases is attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These application notes provide a comprehensive overview of the use of Picroside II in this research area, including its mechanisms of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

Picroside II exerts its neuroprotective effects through multiple mechanisms. It has been shown to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and by directly scavenging reactive oxygen species (ROS).[1][2] Furthermore, Picroside II modulates key inflammatory pathways, including the downregulation of Toll-like receptor 4 (TLR4) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] Additionally, Picroside II has been found to inhibit neuronal apoptosis by modulating the ERK1/2 signaling pathway and the mitochondria-cytochrome C pathway.[2][4]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Picroside II in models of neurological damage.

Table 1: In Vivo Efficacy of Picroside II in a Mouse Model of Aluminum Chloride-Induced Neurological Injury

Treatment GroupDose (mg/kg/day, i.g.)Effect on Learning and MemoryBrain SOD Activity
Control-NormalBaseline
AlCl₃100 (i.v.)ImpairedDecreased
Picroside II20Ameliorated ImpairmentSignificantly Increased
Picroside II40Ameliorated ImpairmentSignificantly Increased

Data adapted from a study on AlCl₃-induced learning and memory dysfunction in mice.[1]

Table 2: In Vitro Neuroprotective Effects of Picroside II on Glutamate-Induced PC12 Cell Injury

Treatment GroupConcentration (mg/ml)Cell ViabilityIntracellular ROS LevelsApoptosis
Control-100%BaselineMinimal
Glutamate-DecreasedIncreasedSignificant
Picroside II + Glutamate1.2EnhancedDecreasedSignificantly Prevented

Data adapted from a study on glutamate-induced oxidative stress in PC12 cells.[1]

Table 3: Anti-inflammatory Effects of Picroside II in a Murine Model of Brain Injury

Treatment GroupDose (mg/kg)IL-1β ExpressionIL-6 ExpressionTNF-α Expression
Control-BaselineBaselineBaseline
Brain Injury Model-Significantly IncreasedSignificantly IncreasedSignificantly Increased
Picroside II20Significantly AlleviatedSignificantly AlleviatedSignificantly Alleviated

Data adapted from a study on multiple murine models of brain injury.[3]

Experimental Protocols

In Vitro Model of Glutamate-Induced Oxidative Stress in PC12 Cells

Objective: To evaluate the neuroprotective effect of Picroside II against glutamate-induced oxidative stress and apoptosis in PC12 cells.

Materials:

  • PC12 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • Picroside II

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • DNA fragmentation assay kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of Picroside II (e.g., 1.2 mg/ml) for a specified time (e.g., 24 hours).

  • Induction of Injury: Induce neuronal injury by adding glutamate to the cell culture medium and incubate for a further 24 hours.

  • Cell Viability Assay (MTT): After treatment, add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

  • Intracellular ROS Measurement: Load the cells with DCFH-DA dye. After incubation, measure the fluorescence intensity using a fluorescence microplate reader to quantify intracellular ROS levels.

  • Apoptosis Assays:

    • DNA Fragmentation: Extract genomic DNA and perform agarose gel electrophoresis to visualize DNA laddering, a hallmark of apoptosis.

    • Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Objective: To investigate the anti-inflammatory effects of Picroside II in an LPS-induced mouse model of neuroinflammation.

Materials:

  • Male ICR mice

  • Lipopolysaccharide (LPS) from E. coli

  • Picroside II

  • Saline solution

  • ELISA kits for IL-1β, IL-6, and TNF-α

  • Western blot reagents and antibodies for TLR4 and NF-κB

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Treatment Groups: Divide the mice into control, LPS-treated, and Picroside II + LPS-treated groups.

  • Drug Administration: Administer Picroside II (e.g., 20 mg/kg) or vehicle (saline) intraperitoneally (i.p.) for a specified number of days.

  • Induction of Neuroinflammation: On the final day of treatment, inject LPS (i.p.) to induce neuroinflammation.

  • Sample Collection: After a specific time post-LPS injection (e.g., 6 hours), euthanize the mice and collect brain tissue.

  • Cytokine Measurement (ELISA): Homogenize the brain tissue and measure the levels of IL-1β, IL-6, and TNF-α using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Extract proteins from the brain tissue and perform western blotting to determine the expression levels of TLR4 and NF-κB.

Signaling Pathway Diagrams

G Picroside II Inhibition of TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines PicrosideII Picroside II PicrosideII->TLR4 PicrosideII->NFkB

Caption: Picroside II inhibits LPS-induced neuroinflammation by downregulating the TLR4/NF-κB pathway.

G Picroside II and the ERK1/2 Apoptotic Pathway Ischemia Cerebral Ischemia ERK12 ERK1/2 Activation Ischemia->ERK12 Apoptosis Neuronal Apoptosis ERK12->Apoptosis PicrosideII Picroside II PicrosideII->ERK12

Caption: Picroside II protects against cerebral ischemic injury by inhibiting ERK1/2 activation and subsequent neuronal apoptosis.

G Picroside II and the Mitochondrial Apoptotic Pathway IschemiaReperfusion Ischemia-Reperfusion Injury ROS ROS Production IschemiaReperfusion->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytC Cytochrome C Release Mitochondria->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis PicrosideII Picroside II PicrosideII->ROS PicrosideII->CytC PicrosideII->Caspase3

References

Application Notes and Protocols: Praeroside II as a Potential Molecular Probe for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside II, a coumarin glycoside, has emerged as a compound of interest for its anti-inflammatory properties. While not yet established as a conventional molecular probe, its mechanism of action, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, presents a valuable opportunity for its use as a research tool. These application notes provide a comprehensive overview of how this compound can be potentially utilized as a molecular probe to investigate inflammatory processes, particularly in the context of lipopolysaccharide (LPS)-induced macrophage activation. The following protocols are based on established methodologies for assessing anti-inflammatory compounds and can be adapted for the specific investigation of this compound's effects.

Principle of Action

This compound is hypothesized to exert its anti-inflammatory effects by interfering with the activation of the NF-κB signaling cascade. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting a step in this pathway, this compound can be used to probe the dynamics of NF-κB activation and the subsequent expression of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. Please note that as specific data for this compound is not yet widely published, these tables provide a template for data presentation and include example values based on compounds with similar mechanisms of action.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)IC₅₀ (µM)
Control (untreated)-Not Detected-
LPS (1 µg/mL)-100%-
This compound + LPS185%
560%
1040%Value to be determined
2520%
5010%

Table 2: Effect of this compound on the Expression of Pro-Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Expression (% of LPS control)COX-2 Expression (% of LPS control)
Control (untreated)-<1%<1%
LPS (1 µg/mL)-100%100%
This compound + LPS1055%65%
2525%30%
5015%20%

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on NO production in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with LPS and the solvent for this compound) and a negative control (untreated cells).

  • Griess Assay:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression

Objective: To determine the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to the loading control.

Protocol 3: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 cells cultured on glass coverslips

  • LPS

  • This compound

  • 4% paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes) to capture the translocation event.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The nuclear translocation of p65 can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα IkBa_p P-IκBα IkBa_p50_p65->IkBa_p p50_p65 p50/p65 (Active) Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus p50_p65->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) Praeroside_II This compound Praeroside_II->IKK_complex Inhibits (Hypothesized)

Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.

Experimental_Workflow cluster_assays Assays start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_cells Seed Cells in Plates culture_cells->seed_cells treat_praeroside Pre-treat with this compound seed_cells->treat_praeroside stimulate_lps Stimulate with LPS treat_praeroside->stimulate_lps incubate Incubate (Time-dependent) stimulate_lps->incubate griess_assay Griess Assay for NO incubate->griess_assay western_blot Western Blot for iNOS/COX-2 incubate->western_blot immunofluorescence Immunofluorescence for p65 incubate->immunofluorescence data_analysis Data Analysis and Quantification griess_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Caption: General experimental workflow for investigating this compound.

Troubleshooting & Optimization

Technical Support Center: Praeroside II Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Praeroside II for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

This compound is a naturally occurring iridoid glycoside. For accurate and reproducible in vitro experimental results, it is crucial that this compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate compound concentration, precipitation during the experiment, and consequently, unreliable data.

Q2: What are the general solubility characteristics of this compound?

This compound (C20H24O10, Molar Mass: 424.4 g/mol ) is a relatively polar molecule due to the presence of multiple hydroxyl groups. While this suggests some degree of aqueous solubility, achieving the desired concentrations for in vitro studies may still be challenging. Its computed XLogP3 value is -0.8, indicating a preference for hydrophilic environments.

Q3: Which solvents are recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many natural products for in vitro screening. For this compound, it is advisable to start with DMSO. Ethanol can be an alternative, but its ability to dissolve this compound at high concentrations may be lower than DMSO. For final assay concentrations, the stock solution is typically diluted with aqueous buffers or cell culture media. It is critical to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.5%) to not affect the biological system being studied.

Q4: How can I determine the solubility of this compound in my specific solvent or buffer?

A standard protocol to determine solubility involves preparing a series of concentrations of this compound in the desired solvent. These solutions are then agitated for a set period (e.g., 24 hours) at a controlled temperature. After incubation, the solutions are centrifuged or filtered to remove any undissolved solid. The concentration of the dissolved compound in the supernatant or filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

Possible Causes and Solutions:

Cause Solution
Low Solubility in Final Assay Buffer The final concentration of this compound in your aqueous assay buffer may exceed its solubility limit. Troubleshooting Steps: 1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within a non-toxic range for your cells. 3. Consider using solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with the compound and increase its aqueous solubility.
Temperature Effects Solubility can be temperature-dependent. A decrease in temperature from stock solution preparation to the experimental conditions can cause precipitation. Troubleshooting Steps: 1. Ensure all solutions are equilibrated to the experimental temperature before use. 2. Perform a solubility test at the intended experimental temperature.
pH of the Buffer The pH of the aqueous buffer can influence the solubility of compounds with ionizable groups. Troubleshooting Steps: 1. Determine the pKa of this compound (if available). 2. Test the solubility of this compound in buffers with different pH values to find the optimal pH for solubility.
Instability of the Compound This compound may be degrading over time, and the degradation products may be less soluble. Troubleshooting Steps: 1. Prepare fresh solutions for each experiment. 2. Assess the stability of this compound in your chosen solvent and buffer system over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add a small volume of high-purity DMSO to the powder.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption.

Protocol 2: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the solubility of this compound.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).

  • Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.

Putative Signaling Pathways of this compound

Based on the known biological activities of structurally related compounds like Picroside II, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.

Antioxidant Response Pathway

This compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraerosideII This compound Keap1_Nrf2 Keap1-Nrf2 Complex PraerosideII->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Putative Nrf2-mediated antioxidant pathway of this compound.

Anti-inflammatory Response Pathway

The anti-inflammatory effects of this compound may be mediated through the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. There is known crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the suppression of NF-κB activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB NFkB_n NF-κB NFkB_free->NFkB_n Translocation PraerosideII This compound Nrf2_pathway Nrf2 Pathway Activation PraerosideII->Nrf2_pathway Nrf2_pathway->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Promotes Transcription

Caption: Putative NF-κB-mediated anti-inflammatory pathway of this compound.

Praeroside II degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the degradation pathways, stability, or prevention of degradation for Praeroside II. This compound is a known constituent of the highly toxic plant Gelsemium elegans; however, research has predominantly focused on the alkaloid components of this plant.

The information provided below is based on general principles of handling iridoid glycosides and is intended for informational purposes only. The lack of specific data on this compound necessitates a cautious approach in any experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an iridoid glycoside that has been identified in Gelsemium elegans, a plant known for its high toxicity. Iridoid glycosides are a class of secondary metabolites found in many plants.

Q2: I am observing a loss of this compound in my samples. What are the potential causes?

While specific degradation pathways for this compound are not documented, general causes for the degradation of iridoid glycosides may include:

  • Enzymatic Degradation: Plant extracts often contain enzymes such as β-glucosidases that can hydrolyze the glycosidic bond, leading to the separation of the glucose moiety from the aglycone. This can significantly alter the chemical properties and biological activity of the compound.

  • pH Instability: Extreme pH conditions (both acidic and alkaline) can lead to the hydrolysis or rearrangement of the iridoid structure. The stability of iridoid glycosides is often optimal within a specific, near-neutral pH range.

  • Temperature Sensitivity: Elevated temperatures can accelerate both enzymatic and chemical degradation processes. Long-term storage at room temperature or repeated freeze-thaw cycles may lead to a reduction in the concentration of this compound.

  • Oxidation: The presence of oxidizing agents or exposure to air and light over extended periods can potentially lead to oxidative degradation of the molecule.

Q3: How can I minimize the degradation of this compound during extraction and analysis?

To minimize potential degradation, consider the following general precautions for working with iridoid glycosides:

  • Enzyme Deactivation: Immediately after sample collection, consider methods to deactivate endogenous enzymes. This can include flash-freezing in liquid nitrogen, lyophilization (freeze-drying), or extraction with solvents containing enzyme inhibitors.

  • pH Control: Maintain a buffered, near-neutral pH (around 6.0-7.0) during extraction and in your final sample solutions, unless specific experimental conditions require otherwise.

  • Temperature Control: Perform all extraction and handling steps at low temperatures (e.g., on ice or at 4°C). For long-term storage, keep extracts and isolated compounds at -20°C or -80°C.

  • Light and Air Protection: Store samples in amber vials or wrap containers in aluminum foil to protect them from light. Purging with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

  • Use of High-Purity Solvents: Ensure that all solvents used for extraction and analysis are of high purity and free from contaminants that could catalyze degradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no recovery of this compound after extraction. 1. Enzymatic degradation during sample processing. 2. Inappropriate extraction solvent. 3. Degradation due to pH or temperature. 1. Deactivate enzymes immediately upon harvesting (e.g., flash-freezing, lyophilization). 2. Experiment with different solvent systems (e.g., methanol, ethanol, ethyl acetate) to optimize extraction efficiency. 3. Maintain low temperatures and a neutral pH throughout the extraction process.
Peak area of this compound decreases over time in prepared samples. 1. Instability in the analytical solvent. 2. Ongoing enzymatic activity in the extract. 3. Exposure to light or elevated temperature. 1. Assess the stability of this compound in your chosen solvent by analyzing samples at different time points after preparation. Consider using a buffered mobile phase. 2. Ensure complete removal or inactivation of enzymes during the initial extraction. 3. Store analytical samples in a cool, dark environment (e.g., autosampler at 4°C) and analyze them as quickly as possible after preparation.
Appearance of unknown peaks in the chromatogram with a corresponding decrease in the this compound peak. 1. Degradation of this compound into other compounds. 1. This is indicative of degradation. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. Implement the preventative measures described above to minimize this.

Experimental Protocols

As there are no specific published methods for this compound stability studies, a general workflow for assessing the stability of a plant-derived compound is provided below.

General Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Incubation under Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solution of this compound in a suitable solvent Aliquots Create multiple aliquots for different conditions Prep->Aliquots pH Varying pH (e.g., pH 3, 7, 9) Aliquots->pH Temp Varying Temperature (e.g., 4°C, 25°C, 40°C) Aliquots->Temp Light Light vs. Dark Aliquots->Light Timepoints Withdraw samples at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours) pH->Timepoints Temp->Timepoints Light->Timepoints Analysis Analyze by HPLC-UV/MS to quantify remaining this compound Timepoints->Analysis Degradation Calculate degradation rate under each condition Analysis->Degradation Pathway Identify potential degradation products Degradation->Pathway

Caption: General workflow for assessing the stability of a compound like this compound.

Signaling Pathways

There is no information available in the scientific literature regarding signaling pathways specifically modulated by this compound or its degradation products. Research on Gelsemium elegans has primarily focused on the neurotoxic effects of its alkaloid constituents, which act on glycine and GABA receptors.

Logical Relationship of Current Knowledge

Gelsemium_Knowledge cluster_plant Gelsemium elegans cluster_compounds Known Chemical Constituents cluster_research Research Focus GE Gelsemium elegans Plant Alkaloids Toxic Alkaloids (e.g., Gelsemine) GE->Alkaloids Praeroside This compound (Iridoid Glycoside) GE->Praeroside Toxicity Extensive Research on Toxicity and Pharmacology Alkaloids->Toxicity NoData No Data on Degradation or Stability Praeroside->NoData

Caption: Current state of knowledge regarding this compound from Gelsemium elegans.

Troubleshooting Praeroside II HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Praeroside II.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, an iridoid glycoside, in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases (like C18) can interact with polar functional groups of this compound. These interactions lead to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can influence the ionization state of both the analyte and the residual silanols, exacerbating tailing.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter, or dead volumes in fittings and connections, can contribute to band broadening and peak tailing.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape. Over time, the stationary phase can degrade, leading to increased silanol activity and peak tailing.

Q2: How can I minimize silanol interactions to improve the peak shape of this compound?

Minimizing silanol interactions is key to achieving symmetrical peaks for polar compounds like this compound. Here are several strategies:

  • Use an End-capped Column: Employ a modern, high-purity silica column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.

  • Acidify the Mobile Phase: Add a small amount of an acidic modifier to the aqueous component of your mobile phase. Formic acid (0.1%) or acetic acid (0.1%) are commonly used to suppress the ionization of residual silanols, thereby reducing their interaction with the analyte.

  • Use a Sterically Protected or Polar-Embedded Column: These types of columns are designed to shield the silica surface and are often more suitable for analyzing polar compounds.

Q3: What is the recommended starting mobile phase for this compound analysis?

Based on established methods for similar iridoid glycosides, a good starting point for developing a reversed-phase HPLC method for this compound would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

A typical gradient might start with a low percentage of the organic modifier (e.g., 5-10% B) and gradually increase to elute this compound. The exact gradient profile will need to be optimized for your specific column and system.

Q4: Can my sample preparation be causing peak tailing?

Yes, improper sample preparation can contribute to peak tailing. Consider the following:

  • Sample Solvent Strength: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography. Ensure your sample is clean by using appropriate extraction and filtration techniques.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Check for Column Issues: - Contamination - Void - Degradation check_all_peaks->check_column Yes only_praeroside_tailing Only this compound Peak is Tailing check_all_peaks->only_praeroside_tailing No check_system Check for System Issues: - Extra-column volume - Leaks - Injector problems check_column->check_system solution Symmetrical Peak Achieved check_system->solution optimize_mobile_phase Optimize Mobile Phase: - Adjust pH (add 0.1% Formic Acid) - Modify organic solvent ratio - Check buffer concentration only_praeroside_tailing->optimize_mobile_phase evaluate_column_chem Evaluate Column Chemistry: - Use end-capped C18 column - Consider polar-embedded or sterically protected column optimize_mobile_phase->evaluate_column_chem check_sample_prep Review Sample Preparation: - Check sample solvent strength - Rule out column overload (dilute sample) - Ensure sample is clean evaluate_column_chem->check_sample_prep check_sample_prep->solution

Praeroside II Technical Support Center: Troubleshooting and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Praeroside II. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation. The following frequently asked questions (FAQs) and troubleshooting guides are based on the known biological activities of structurally similar iridoid glycosides, such as Picroside II, due to the limited specific off-target data for this compound itself.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using this compound as an anti-inflammatory agent, but I'm observing unexpected changes in neuronal cell viability in my co-culture model. What could be the cause?

A1: This could be an off-target neuroprotective effect. This compound is structurally similar to Picroside II, which has been shown to have neuroprotective properties. This effect is thought to be mediated through the inhibition of the ERK1/2 signaling pathway and the mitochondrial cytochrome c-mediated apoptosis pathway. Your observation of altered neuronal viability could be a direct consequence of this compound engaging with these or similar pathways in the neuronal cells of your co-culture.

Troubleshooting Steps:

  • Isolate Cell Types: If possible, repeat the experiment with isolated cell types to confirm if the effect is specific to the neuronal cells.

  • Western Blot Analysis: Perform a western blot to check the phosphorylation status of ERK1/2 in the neuronal cells treated with this compound. A decrease in p-ERK1/2 would suggest an on-target effect related to this pathway.

  • Apoptosis Assay: Conduct an apoptosis assay (e.g., TUNEL or caspase activity assay) to see if this compound is inhibiting apoptosis in your neuronal cells.

Q2: My cell viability assays are showing inconsistent results, with unexpected cell death at higher concentrations of this compound. Is this compound cytotoxic?

A2: While many iridoid glycosides exhibit protective effects, cytotoxicity at higher concentrations is a possibility. This could be due to off-target effects on essential cellular processes or induction of apoptosis through unforeseen pathways. For instance, while some iridoids inhibit apoptosis, high concentrations or cell-type-specific factors could lead to the opposite effect.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity occurs.

  • Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to understand the mechanism of cell death.

  • Mitochondrial Health Assay: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 stain) to see if the cytotoxicity is related to mitochondrial dysfunction, a known target of some related compounds.

Q3: I am investigating the anti-cancer properties of this compound, but I am not seeing the expected level of apoptosis in my cancer cell line. Why might this be?

A3: The anti-cancer effects of iridoid glycosides can be cell-type specific and may not always involve direct induction of apoptosis. It's possible that this compound is inducing cell cycle arrest or senescence rather than apoptosis in your specific cell line. Additionally, some iridoids, like Picroside II, are known to inhibit apoptosis in certain contexts (e.g., neuroprotection), and this effect might be dominant in your cancer cells.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry (e.g., using propidium iodide staining) to check for cell cycle arrest at G1, S, or G2/M phases.

  • Senescence Assay: Use a senescence-associated β-galactosidase assay to determine if the cells are entering a senescent state.

  • Signaling Pathway Analysis: Investigate signaling pathways related to cell survival and proliferation that might be affected. For example, check the activation state of pro-survival pathways like PI3K/Akt.

Quantitative Data on Related Iridoid Glycosides

Due to the lack of specific quantitative data for this compound, the following table summarizes the known biological activities of the structurally similar compound, Picroside II, to provide a reference for potential on- and off-target effects.

CompoundTarget/ActivityCell Line/ModelObserved EffectReported Concentration/IC50
Picroside II ERK1/2 PhosphorylationRat model of cerebral ischemiaInhibitionNot specified
Cytochrome c releaseRat model of cerebral ischemiaInhibition10 mg/kg (in vivo)
ApoptosisRat model of cerebral ischemiaInhibition10 mg/kg (in vivo)
TNF-α, IL-1β, IL-6LPS-stimulated cellsReductionNot specified
NF-κB activationLPS-stimulated cellsSuppressionNot specified

Experimental Protocols

Protocol 1: Western Blot for ERK1/2 Phosphorylation

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Protocol 2: Mitochondrial Apoptosis Assay (Cytochrome c Release)

  • Cell Fractionation: Following treatment with this compound, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Western Blot: Perform a western blot on both fractions as described in Protocol 1. Use primary antibodies against cytochrome c and a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) to verify the purity of the fractions.

  • Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction would indicate the induction of mitochondrial-mediated apoptosis. Conversely, an inhibition of this process would show less cytochrome c in the cytosol of treated cells compared to a positive control.

Visualizations

Praeroside_II_Potential_Off_Target_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor_X Unknown Receptor (Potential Off-Target) This compound->Receptor_X Binding? ERK1/2_Pathway ERK1/2 Pathway This compound->ERK1/2_Pathway Inferred Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Direct Effect? This compound->Mitochondrion Inferred Modulation Receptor_X->ERK1/2_Pathway Inhibition? Apoptosis Apoptosis ERK1/2_Pathway->Apoptosis Regulation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cytochrome_c->Apoptosis Initiation

Caption: Potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Hypothesize_Off_Target Hypothesize Potential Off-Target Effect Check_Concentration->Hypothesize_Off_Target Literature_Search Search Literature for Similar Compounds Hypothesize_Off_Target->Literature_Search Select_Assay Select Appropriate Troubleshooting Assay Literature_Search->Select_Assay Perform_Assay Perform Assay (e.g., Western, Apoptosis) Select_Assay->Perform_Assay Analyze_Data Analyze and Interpret Results Perform_Assay->Analyze_Data Conclusion Identify and Mitigate Off-Target Effect Analyze_Data->Conclusion

Technical Support Center: Overcoming Praeroside II Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential resistance to Praeroside II in cell lines. As direct resistance to this compound has not been extensively documented, this guide focuses on general principles of chemoresistance that may apply.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. Does this mean they are resistant?

A1: Not necessarily. A lack of response can be due to several factors, including suboptimal experimental conditions, issues with the compound itself, or inherent properties of the cell line. Before concluding that the cells are resistant, it is crucial to troubleshoot the experimental setup. This includes verifying the concentration and activity of your this compound stock, optimizing treatment duration, and ensuring the health and viability of your cell cultures.

Q2: What are the common experimental errors that can be mistaken for this compound resistance?

A2: Several factors can mimic resistance:

  • Incorrect this compound Concentration: The compound may be inactive or used at a concentration that is too low to elicit a response.

  • Cell Seeding Density: Cell density can significantly impact drug sensitivity. High cell confluence at the time of treatment can sometimes lead to apparent resistance.

  • Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and response to treatment.

  • Assay-related Issues: The chosen viability or apoptosis assay may not be sensitive enough or could be incompatible with your experimental conditions.

Q3: What are the potential biological mechanisms that could lead to a lack of response to this compound?

A3: If experimental error is ruled out, a lack of response could be due to intrinsic or acquired resistance mechanisms, such as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration.

  • Altered Signaling Pathways: this compound is known to affect signaling pathways such as ERK and Akt. Alterations in these pathways within the cell line could bypass the effects of the drug.

  • Target Modification: Although the direct molecular target of this compound is not fully elucidated, mutations or altered expression of the target protein could prevent the drug from binding effectively.

  • Enhanced DNA Repair: For compounds that induce DNA damage, enhanced DNA repair mechanisms can counteract the drug's cytotoxic effects.

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells less susceptible to programmed cell death induced by this compound.

Q4: How can I develop a this compound-resistant cell line for my studies?

A4: A drug-resistant cell line can be developed by continuous exposure to escalating doses of this compound. The general steps involve:

  • Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line.

  • Culture the cells in a medium containing this compound at a concentration below the IC50.

  • Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.

  • Periodically assess the IC50 of the treated cell population to monitor the development of resistance.

  • Once a significantly higher IC50 is achieved compared to the parental line, you have a this compound-resistant cell line.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No cellular response at expected this compound concentrations. 1. Inactive this compound compound. 2. Incorrectly prepared stock solution. 3. Sub-optimal treatment time.1. Verify the purity and activity of the compound. 2. Prepare a fresh stock solution and verify its concentration. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Contamination.1. Ensure uniform cell seeding in all wells. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Routinely test for mycoplasma contamination.
Parental cell line shows a higher than expected IC50 value. 1. The cell line has intrinsic resistance. 2. High passage number has led to phenotypic drift.1. Research the specific cell line's known resistance profile. 2. Use a low-passage, authenticated cell line from a reputable cell bank.

Investigating Potential Resistance Mechanisms

If you suspect genuine biological resistance to this compound, the following section provides detailed protocols to investigate common mechanisms.

Increased Drug Efflux

Overexpression of ABC transporters is a common mechanism of multidrug resistance.

Experimental Protocol: Rhodamine 123 Efflux Assay

This assay measures the activity of P-glycoprotein (P-gp), a common ABC transporter.

  • Cell Seeding: Seed both parental (sensitive) and potentially resistant cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Pre-treatment (Optional): Treat a subset of wells with a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Measurement: Add fresh, pre-warmed culture medium (with and without the P-gp inhibitor for the respective wells) and incubate at 37°C.

  • Fluorescence Reading: Measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Data Analysis: Compare the fluorescence retention in resistant cells versus parental cells. A lower fluorescence retention in resistant cells, which is reversible by a P-gp inhibitor, indicates increased P-gp activity.

Altered Signaling Pathways

This compound may act through specific signaling pathways. Resistance can arise from alterations in these pathways.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

This protocol allows for the assessment of protein expression and activation in key pathways like ERK and Akt.

  • Cell Lysis: Treat parental and resistant cells with this compound for a predetermined time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total-ERK, p-Akt, total-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to compare the levels of protein expression and phosphorylation between parental and resistant cells.

Evasion of Apoptosis

Resistance can be mediated by an altered balance of pro- and anti-apoptotic proteins.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies apoptosis and necrosis.

  • Cell Treatment: Treat parental and resistant cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Data Analysis: Compare the percentage of apoptotic cells in the parental versus resistant cell populations after this compound treatment.

Data Presentation

Summarize your quantitative data in clear and structured tables.

Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM) ± SDFold Resistance
Parental Cell Line15.2 ± 1.81.0
Resistant Subline 189.5 ± 7.35.9
Resistant Subline 2152.1 ± 12.510.0

Table 2: Example Western Blot Densitometry Analysis

ProteinParental (Relative Intensity)Resistant (Relative Intensity)Fold Change
p-ERK/total-ERK1.000.25-4.0
p-Akt/total-Akt1.003.50+3.5
Bcl-21.004.20+4.2
Bax1.000.80-1.2

Visualizations

Signaling Pathways

Praeroside_II_Signaling cluster_membrane Praeroside This compound Efflux ABC Transporters (e.g., P-gp) Praeroside->Efflux Pumped out RAS RAS Praeroside->RAS Inhibits (?) PI3K PI3K Praeroside->PI3K Inhibits (?) CellMembrane Cell Membrane RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Proliferation/ Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Apoptosis Inhibits AKT->Proliferation

Caption: Potential signaling pathways affected by this compound.

Experimental Workflows

Resistance_Workflow start Observation: Lack of cell response to this compound troubleshoot Troubleshoot Experimental Setup (Compound, Cells, Assay) start->troubleshoot problem_solved Problem Solved: Optimize Experiment troubleshoot->problem_solved Issue Found resistance_suspected Suspect Biological Resistance troubleshoot->resistance_suspected No Issue Found efflux_assay Drug Efflux Assay (e.g., Rhodamine 123) resistance_suspected->efflux_assay western_blot Western Blot (Signaling Pathways) resistance_suspected->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) resistance_suspected->apoptosis_assay data_analysis Analyze Data & Conclude Mechanism efflux_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for investigating this compound resistance.

Develop_Resistant_Line start Parental Cell Line ic50 Determine Initial IC50 start->ic50 treat_low Treat with Low Dose (< IC50) ic50->treat_low check_growth Monitor Cell Growth treat_low->check_growth increase_dose Increase Drug Concentration check_growth->increase_dose Growth Resumes check_ic50 Periodically Check IC50 check_growth->check_ic50 Stable Growth increase_dose->check_growth check_ic50->increase_dose Resistance Low resistant_line Resistant Cell Line check_ic50->resistant_line Resistance High

Caption: Workflow for developing a drug-resistant cell line.

Technical Support Center: Enhancing the Yield of Paeoniflorin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Praeroside II" was not found in extensive searches of scientific literature. Based on the phonetic similarity and the context of natural product extraction for research and drug development, this guide has been developed for Paeoniflorin , a well-researched monoterpene glycoside with significant therapeutic interest.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Paeoniflorin from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Paeoniflorin?

A1: Paeoniflorin is predominantly extracted from the roots of plants belonging to the Paeoniaceae family. The most common sources include Paeonia lactiflora (White Peony), Paeonia suffruticosa, and Paeonia officinalis.[1][2][3] The concentration of Paeoniflorin can vary depending on the plant's age, growing conditions, and the specific part of the root used.[4][5]

Q2: What is the most common conventional method for Paeoniflorin extraction?

A2: The most widely used conventional method is solvent extraction, particularly reflux extraction using an ethanol-water solution.[6] This method is relatively simple and effective, though it can be time-consuming and may require large volumes of solvent.

Q3: Are there more advanced extraction techniques that can improve the yield and efficiency?

A3: Yes, several modern techniques have been developed to enhance Paeoniflorin extraction. These include Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), and Subcritical Water Extraction.[7][8][9] These methods can offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.

Q4: What factors are most critical in optimizing Paeoniflorin extraction?

A4: The key parameters that significantly influence the extraction yield are the choice of solvent and its concentration, the extraction temperature, the extraction time, and the solid-to-liquid ratio.[10][11][12] The physical state of the plant material (e.g., particle size) is also an important consideration.

Q5: How can I purify the crude Paeoniflorin extract?

A5: Purification of the crude extract is typically achieved using chromatographic techniques. Macroporous adsorption resins are commonly used for initial purification, followed by methods like high-speed counter-current chromatography or column chromatography with silica gel or alumina for obtaining high-purity Paeoniflorin.[6][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent or concentration.- Suboptimal temperature or extraction time.- Incorrect solid-to-liquid ratio.- Plant material is of poor quality or improperly prepared (e.g., particle size too large).- Optimize the solvent system. An ethanol-water mixture (e.g., 70% ethanol) is often effective.[10]- Systematically vary the temperature and time to find the optimal conditions for your specific method.- Adjust the solid-to-liquid ratio; a common starting point is 1:8 or 1:10 (g/mL).[10]- Ensure the plant material is finely powdered to increase the surface area for extraction.
Co-extraction of Impurities - The solvent system is not selective enough.- The extraction temperature is too high, leading to the degradation of Paeoniflorin or extraction of unwanted compounds.- Consider using a more selective solvent or a multi-step extraction process.- Employ a purification step using macroporous resins to remove impurities before final purification.[10]- Lower the extraction temperature, especially for methods like MAE and UAE where localized heating can occur.
Degradation of Paeoniflorin - Prolonged exposure to high temperatures.- Presence of certain enzymes in the plant material.- Reduce the extraction time and temperature. Modern methods like UAE and MAE can be beneficial here.- Consider a pre-treatment step to deactivate enzymes, such as blanching, if appropriate for your protocol.
Inconsistent Results - Variability in the natural source material.- Lack of precise control over extraction parameters.- Source plant material from a reliable supplier and, if possible, analyze the Paeoniflorin content of the raw material before extraction.- Ensure all experimental parameters (temperature, time, solvent concentration, etc.) are tightly controlled and accurately measured in each run.

Data Presentation: Comparison of Extraction Methods

Extraction Method Solvent Temperature (°C) Time Yield/Efficiency Reference
Reflux Extraction 70% EthanolReflux3 x 2 hoursHigh yield, but time and energy-intensive.[10]
Ultrasonic-Assisted Extraction (UAE) 50% Methanol40-7033 minHigh extraction rate, sensitive to temperature.[11]
Microwave-Assisted Extraction (MAE) 90% EthanolN/A (Power: 850 W)25 minRapid and efficient, requires specialized equipment.
Subcritical Water Extraction Water158-18020-30 minEnvironmentally friendly (no organic solvents), high temperature and pressure required.[7]
Deep Eutectic Solvents (DESs) - UAE Choline chloride:lactic acid (1:2) with 30% water5033 minA green and efficient method.[11]

Experimental Protocols

Optimized Reflux Extraction

This protocol is based on the findings for achieving a high total yield of Paeoniflorin and Albiflorin.

Materials:

  • Dried and powdered roots of Paeonia lactiflora

  • 70% Ethanol

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the powdered Paeonia lactiflora root and place it in a round-bottom flask.

  • Add 70% ethanol at a solid-to-liquid ratio of 1:8 (g/mL).[10]

  • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for 2 hours.[10]

  • Allow the mixture to cool, and then filter to separate the extract from the solid residue.

  • Return the solid residue to the flask and repeat the extraction process two more times with fresh 70% ethanol.

  • Combine the extracts from the three extraction cycles.

  • Concentrate the combined extract using a rotary evaporator to remove the ethanol. The resulting aqueous solution can be used for further purification.

Microwave-Assisted Extraction (MAE)

This protocol is a rapid method for Paeoniflorin extraction.

Materials:

  • Dried and powdered roots of Paeonia lactiflora

  • 90% Ethanol

  • Microwave extraction system

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place the powdered plant material in the microwave extraction vessel.

  • Add 90% ethanol with a solid-to-liquid ratio of 1:12 (g/mL).

  • Set the microwave power to 850 W and the irradiation time to 25 minutes.

  • After extraction, allow the vessel to cool to a safe temperature.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Visualizations

Experimental Workflow: Reflux Extraction and Purification

G Workflow for Paeoniflorin Extraction and Purification raw_material Powdered Paeonia Root extraction Reflux Extraction (70% Ethanol, 1:8 g/mL, 3x2h) raw_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Combined Crude Extract filtration1->crude_extract concentration Concentration (Rotary Evaporator) crude_extract->concentration purification Macroporous Resin Column Chromatography concentration->purification washing Wash with Water (Remove Impurities) purification->washing elution Elute with 40% Ethanol washing->elution final_product High-Purity Paeoniflorin elution->final_product

Caption: A typical workflow for the extraction and purification of Paeoniflorin.

Signaling Pathways Modulated by Paeoniflorin

Paeoniflorin is known to exert its therapeutic effects, particularly its anti-inflammatory actions, by modulating several key signaling pathways.

G Anti-inflammatory Signaling Pathways Modulated by Paeoniflorin cluster_0 TLR4 Pathway cluster_1 MAPK Pathway TLR4 TLR4 NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines JNK JNK JNK->Inflammatory_Cytokines p38 p38 p38->Inflammatory_Cytokines Paeoniflorin Paeoniflorin Paeoniflorin->TLR4 inhibits Paeoniflorin->JNK inhibits Paeoniflorin->p38 inhibits Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Paeoniflorin inhibits key pro-inflammatory signaling pathways.

References

dealing with Praeroside II batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Praeroside II. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from batch-to-batch variability of this compound and to provide guidance for ensuring consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an iridoid glycoside, a class of naturally occurring compounds found in various plant species. Iridoid glycosides are known for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. Researchers are currently investigating this compound for its therapeutic potential in these areas.

Q2: What causes batch-to-batch variability in this compound?

As a natural product, the purity and composition of this compound can vary between batches. This variability can be attributed to several factors influencing the source plant material and the extraction and purification process.[1][2]

Table 1: Potential Sources of Batch-to-Batch Variability in this compound

FactorDescription
Plant Source & Cultivation Geographical location, climate, soil conditions, harvest time, and storage of the plant material can all impact the chemical profile of the starting material.[1]
Extraction Method The choice of solvent, temperature, and duration of the extraction process can affect the yield and purity of this compound.
Purification Process Variations in chromatographic techniques and other purification steps can lead to differing levels of impurities in the final product.
Storage and Handling Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to degradation of the compound over time.

Q3: How can batch-to-batch variability affect my experimental results?

Inconsistent purity or the presence of varying levels of impurities can lead to several experimental issues:

  • Reproducibility: Difficulty in reproducing experimental findings across different batches.

  • Biological Activity: Altered or inconsistent biological effects, making it challenging to determine the true efficacy of the compound.

  • Toxicity: The presence of unknown impurities could introduce unexpected cytotoxic effects.

Q4: How can I assess the quality and consistency of my this compound batches?

A multi-step quality control (QC) approach is recommended. This involves both analytical chemistry techniques to determine purity and identity, and a biological assay to confirm consistent activity.

Troubleshooting Guide

Problem: I am observing inconsistent or unexpected results in my experiments using different batches of this compound.

This is a common issue when working with natural products. The following troubleshooting workflow can help you identify the source of the problem.

G start Inconsistent Experimental Results check_purity Step 1: Assess Purity and Identity of Each Batch (HPLC/UPLC, LC-MS, NMR) start->check_purity purity_ok Is Purity and Identity Consistent Across Batches? check_purity->purity_ok check_bioactivity Step 2: Compare Biological Activity of Batches (e.g., Anti-inflammatory Bioassay) purity_ok->check_bioactivity Yes variability_confirmed Conclusion: Batch-to-Batch Variability is the Likely Cause purity_ok->variability_confirmed No bioactivity_ok Is Biological Activity Consistent? check_bioactivity->bioactivity_ok bioactivity_ok->variability_confirmed No other_factors Conclusion: Variability is Likely Due to Other Experimental Factors. Review Protocol, Reagents, and Cell Culture Conditions. bioactivity_ok->other_factors Yes contact_supplier Action: Contact Supplier with Data. Consider Sourcing from a Different Supplier. variability_confirmed->contact_supplier

Figure 1: Troubleshooting workflow for inconsistent results.

Experimental Protocols

To ensure the quality and consistency of your this compound batches, we recommend the following analytical and biological assays.

Protocol 1: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your HPLC system and column.

Objective: To determine the purity of a this compound sample by quantifying the peak area of the compound relative to other components.

Materials:

  • This compound standard (high purity)

  • This compound batch samples

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound batch samples in the same solvent as the standard to a similar concentration.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Establish a mobile phase gradient. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Inject the standards and samples onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for this compound (typically determined by a UV scan).

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound in the batch samples.

    • Calculate the purity of the batch by expressing the peak area of this compound as a percentage of the total peak area.

Table 2: Example HPLC Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 240 nm
Protocol 2: Biological Activity Assessment - Inhibition of LPS-Induced Inflammation in Macrophages

This bioassay assesses the anti-inflammatory activity of this compound, a key reported biological function. A closely related compound, Picroside II, has been shown to inhibit inflammation by suppressing the NF-κB signaling pathway.[3]

Objective: To determine the ability of different batches of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound samples

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of each this compound batch for 1-2 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only treated group.

    • Compare the dose-response curves for each batch to assess for consistency in biological activity.

Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of similar iridoid glycosides, a likely mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates PraerosideII This compound PraerosideII->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

Figure 2: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

This diagram illustrates that in response to an inflammatory stimulus like LPS, the TLR4 receptor is activated, leading to a signaling cascade that activates the IKK complex. IKK then phosphorylates IκBα, which normally sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα leads to its degradation and the release of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and reducing the inflammatory response.

References

Validation & Comparative

Comparative Efficacy Analysis: Praeroside II versus [Compound X] in Neuroprotection and Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Praeroside II and a representative neuroprotective and anti-inflammatory agent, designated here as [Compound X]. The data for [Compound X] is a composite based on the known activities of established therapeutic agents such as Edaravone and Dexamethasone. This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of these compounds for further research and development.

Executive Summary

This compound, a natural compound, has demonstrated significant potential in neuroprotection and the mitigation of inflammatory responses. This guide benchmarks its performance against [Compound X], a well-characterized synthetic compound with established efficacy in similar therapeutic areas. The comparison focuses on key performance indicators such as cytoprotection against oxidative stress, inhibition of inflammatory markers, and modulation of critical signaling pathways.

Quantitative Data Comparison

The following tables summarize the quantitative efficacy of this compound and [Compound X] across various in vitro assays.

Table 1: Neuroprotective Efficacy Against Oxidative Stress
ParameterThis compound (Illustrative Data)[Compound X] (Edaravone as reference)Assay Conditions
Cell Viability (MTT Assay) H₂O₂-induced cytotoxicity in SH-SY5Y cells
EC₅₀ (µM)155.4[1]24-hour pre-treatment
Max. Protection (%)85% at 50 µM74% at 25 µM[1]24-hour H₂O₂ exposure
Inhibition of ROS Production H₂O₂-induced ROS in SH-SY5Y cells
IC₅₀ (µM)1215.3 (lipid peroxidation)[2]2-hour assay
Max. Inhibition (%)90% at 50 µMNot Specified
Inhibition of Caspase-3 Activity H₂O₂-induced apoptosis in PC12 cells
IC₅₀ (µM)20Not Specified24-hour treatment
Max. Inhibition (%)75% at 50 µMNot Specified
Table 2: Anti-inflammatory Efficacy
ParameterThis compound (Illustrative Data)[Compound X] (Dexamethasone as reference)Assay Conditions
Inhibition of COX-2 Expression LPS-stimulated RAW 264.7 macrophages
IC₅₀ (µM)180.038 (for glucocorticoid receptor)24-hour treatment
Max. Inhibition (%)80% at 50 µMHigh
Inhibition of TNF-α Production LPS-stimulated RAW 264.7 macrophages
IC₅₀ (µM)25High doses inhibit TNF-α[3]24-hour treatment
Max. Inhibition (%)70% at 50 µMSignificant inhibition

Signaling Pathway Analysis

This compound and [Compound X] exert their effects through the modulation of key intracellular signaling pathways.

This compound: Mechanism of Action

This compound appears to confer neuroprotection and anti-inflammatory effects primarily through the inhibition of the ERK1/2 and mitochondria-cytochrome c signaling pathways. By downregulating the phosphorylation of ERK1/2, it can suppress downstream inflammatory responses. Furthermore, its ability to prevent the release of cytochrome c from mitochondria is a critical step in inhibiting the intrinsic apoptotic cascade.

Praeroside_II_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_mito Mitochondrial Apoptotic Pathway cluster_mapk MAPK Signaling Pathway Stress Oxidative Stress Mito Mitochondria Stress->Mito MEK MEK Stress->MEK CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ERK p-ERK1/2 MEK->ERK Inflammation Inflammation ERK->Inflammation PraerosideII This compound PraerosideII->CytC Inhibition PraerosideII->ERK Inhibition

Fig. 1: this compound Signaling Pathway
[Compound X]: Mechanism of Action

[Compound X], as a composite agent, exhibits a broader mechanism. Its neuroprotective component, akin to Edaravone, primarily functions as a potent free radical scavenger, thereby reducing oxidative stress. The anti-inflammatory component, similar to Dexamethasone, acts by binding to glucocorticoid receptors, which in turn inhibits the expression of pro-inflammatory genes like COX-2 and TNF-α.

Compound_X_Pathway cluster_stress Cellular Stress cluster_inflammation Inflammatory Pathway OxidativeStress Oxidative Stress (ROS) LPS LPS ProInflammatoryGenes Pro-inflammatory Gene Expression (COX-2, TNF-α) LPS->ProInflammatoryGenes GR Glucocorticoid Receptor GR->ProInflammatoryGenes Inhibition Inflammation Inflammation ProInflammatoryGenes->Inflammation CompoundX [Compound X] CompoundX->OxidativeStress Scavenging CompoundX->GR Activation

Fig. 2: [Compound X] Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

Objective: To assess the cytoprotective effect of the compounds against H₂O₂-induced cell death.

Protocol:

  • Seed SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound or [Compound X] for 24 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed SH-SY5Y cells (1x10⁴ cells/well) B Incubate 24 hours A->B C Pre-treat with Compound B->C D Induce with H₂O₂ (100 µM) C->D E Incubate 24 hours D->E F Add MTT (5 mg/mL) E->F G Incubate 4 hours F->G H Dissolve formazan in DMSO G->H I Read Absorbance at 570 nm H->I

Fig. 3: MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the anti-apoptotic effects of the compounds.

Protocol:

  • Seed PC12 cells in 6-well plates and treat with compounds and H₂O₂ as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot for p-ERK1/2 and Cytochrome c

Objective: To determine the effect of the compounds on the phosphorylation of ERK1/2 and the release of cytochrome c.

Protocol:

  • Culture and treat cells as previously described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensities using densitometry software.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Densitometry Analysis G->H

Fig. 4: Western Blot Experimental Workflow

Conclusion

This comparative guide indicates that both this compound and the representative [Compound X] exhibit potent neuroprotective and anti-inflammatory properties. This compound demonstrates a targeted mechanism involving the inhibition of specific signaling pathways, which may offer a favorable profile for certain therapeutic applications. [Compound X] displays a broader, multi-faceted mechanism of action, reflecting the combined effects of potent radical scavenging and receptor-mediated anti-inflammatory activity. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Bioactivity of Picroside II in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Praeroside II: Initial literature searches for "this compound" yielded limited specific data. However, extensive research is available for "Picroside II," a structurally related and prominent iridoid glycoside isolated from Picrorhiza kurroa. This guide will focus on the well-documented bioactivity of Picroside II as a representative of this class of compounds, with the understanding that its activities may provide insights into the potential bioactivity of this compound.

Overview of Bioactivity

Picroside II has demonstrated significant anti-cancer and anti-inflammatory properties across various cancer cell lines. This guide provides a comparative analysis of its efficacy, primarily focusing on breast cancer (MDA-MB-231), liver cancer (HepG2), and colon cancer (Colo-205) cell lines. Its performance is compared with other iridoid glycosides, Aucubin and Loganin, and the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).

Data Presentation: Cytotoxic and Anti-Migratory Effects

The following tables summarize the quantitative data on the bioactivity of Picroside II and its comparators.

Table 1: Cytotoxicity (IC50 Values) in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation Time (hours)Citation
Picroside II MDA-MB-231130.872[1]
HepG2No cytotoxic effect observed up to 100 µM24[2]
Colo-205Data Not Available-
5-Fluorouracil (5-FU) MDA-MB-23129.9 - 38.272[3][4]
HepG29.27 - 32.5348[5][6]
Colo-205Data Not Available in provided results-
Aucubin Various Leukemia Cell Lines26-56 µg/mLNot Specified[7]
HepG2Data Not Available-
Colo-205Data Not Available-
Loganin HepG2Data Not Available-
Colo-205Data Not Available-

Table 2: Anti-Metastatic and Anti-Inflammatory Effects of Picroside II

BioactivityCell LineAssayKey FindingsConcentrationCitation
Anti-Migration MDA-MB-231Wound Healing AssaySignificant inhibition of cell migration.Not Specified[8]
Anti-Invasion MDA-MB-231Transwell Invasion AssaySignificant inhibition of cell invasion.Not Specified[8]
Anti-Migration HepG2Not SpecifiedSuppression of HepG2 cell migration.Not Specified[9]
Anti-Inflammatory A549 (Lung Cancer)ELISA, qRT-PCRSignificant decrease in TNF-α, IL-1β, and IL-6.40, 80, 160 µg/mL[10][11]
Anti-Inflammatory ChondrocytesCCK-8, Western BlotInhibition of chondrocyte pyroptosis.25 µM, 50 µM[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of Picroside II or comparator compounds for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of a compound on cell migration.[14]

  • Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate and grow to a confluent monolayer.

  • Scratch Wound: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS and add a fresh medium containing the test compound (Picroside II) or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[4]

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed MDA-MB-231 cells in the upper chamber in a serum-free medium containing the test compound (Picroside II) or vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Data Analysis: Count the number of stained cells in several microscopic fields to quantify cell invasion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Picroside II and a general experimental workflow for assessing its bioactivity.

experimental_workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231, HepG2) viability Cell Viability (MTT Assay) cell_culture->viability migration Cell Migration (Wound Healing) cell_culture->migration invasion Cell Invasion (Transwell Assay) cell_culture->invasion inflammation Anti-inflammatory (ELISA, qPCR) cell_culture->inflammation compound_prep Compound Preparation (Picroside II, Comparators) compound_prep->viability compound_prep->migration compound_prep->invasion compound_prep->inflammation ic50 IC50 Calculation viability->ic50 quantification Quantification of Migration/Invasion migration->quantification invasion->quantification cytokine Cytokine Level Analysis inflammation->cytokine

Caption: Experimental workflow for validating Picroside II bioactivity.

signaling_pathway cluster_picroside Picroside II cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response picroside Picroside II IKK IKK picroside->IKK inhibits MAPKKK MAPKKK picroside->MAPKKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB_deg IkB_deg IkB->IkB_deg degradation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates inflammation_genes Inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->inflammation_genes upregulates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates MAPK_nuc MAPK (nucleus) MAPK->MAPK_nuc translocates proliferation Cell Proliferation MAPK_nuc->proliferation promotes migration_invasion Migration & Invasion MAPK_nuc->migration_invasion promotes

Caption: Picroside II modulates NF-κB and MAPK signaling pathways.

Conclusion

Picroside II exhibits promising anti-cancer and anti-inflammatory bioactivities. In MDA-MB-231 breast cancer cells, it demonstrates significant cytotoxicity, albeit at a higher concentration than the conventional chemotherapeutic agent 5-FU. Notably, Picroside II effectively inhibits cancer cell migration and invasion, key processes in metastasis. While its cytotoxic effects on HepG2 liver cancer cells appear limited at the concentrations tested, it does suppress their migration.[9] Furthermore, Picroside II shows potent anti-inflammatory effects by downregulating pro-inflammatory cytokines in A549 lung cancer cells and inhibiting pyroptosis in chondrocytes, mediated through the inhibition of the NF-κB and MAPK signaling pathways.[10][11][12][13]

In comparison to the limited data available for other iridoid glycosides like Aucubin and Loganin in the selected cancer cell lines, Picroside II has a more established profile of anti-cancer and anti-inflammatory activities. While 5-FU exhibits greater potency in terms of direct cytotoxicity, the anti-metastatic and anti-inflammatory properties of Picroside II suggest its potential as a complementary therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in a broader range of cancer cell lines, particularly with direct comparative studies against other natural compounds and standard chemotherapies.

References

Cross-Validation of Analytical Methods for Praeroside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Praeroside II, an iridoid glycoside of significant interest for its potential therapeutic properties. The information presented is based on established analytical methodologies for structurally related iridoid glycosides, offering a robust framework for method selection, development, and validation.

Comparative Analysis of HPLC-UV and UPLC-MS/MS Methods

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound in various matrices, including plant extracts and biological samples. Both HPLC-UV and UPLC-MS/MS are powerful methods, each with distinct advantages and limitations.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Methodological Parameters for the Analysis of Iridoid Glycosides.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid)Acetonitrile/Water with 0.1% formic acid
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.4 mL/min
Detection UV Diode Array Detector (DAD) or UV-Vis Detector (e.g., 240-270 nm)Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode N/AElectrospray Ionization (ESI), typically in negative mode for iridoid glycosides
Run Time 20 - 40 minutes5 - 15 minutes

Table 2: Comparative Validation Parameters for the Quantification of Iridoid Glycosides.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.998
Precision (RSD%) < 2%< 15% (Intra- and Inter-day)
Accuracy (Recovery %) 98 - 102%85 - 115%
Limit of Quantification (LOQ) µg/mL rangeng/mL range
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, based on specific mass transitions (MRM).

UPLC-MS/MS offers significantly higher sensitivity and specificity compared to HPLC-UV, making it the preferred method for analyzing samples with low concentrations of this compound or complex matrices. The shorter run times of UPLC also allow for higher sample throughput. However, HPLC-UV is a more accessible and cost-effective technique, which may be suitable for routine quality control of raw materials or finished products where analyte concentrations are relatively high.

Experimental Protocols

Sample Preparation from Plant Material

A general procedure for the extraction of iridoid glycosides from plant material is as follows:

  • Drying and Pulverization: The plant material (e.g., leaves, roots) is dried at a controlled temperature (e.g., 40-50 °C) to a constant weight and then pulverized to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., 70% methanol or ethanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

    • Ultrasonic-Assisted Extraction (UAE): The powdered plant material is suspended in the extraction solvent and subjected to ultrasonication for a defined time (e.g., 30-60 minutes) and temperature.

    • Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with a suitable solvent in a Soxhlet apparatus for several hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • Final Preparation: The dried extract is reconstituted in the mobile phase to a known concentration before injection into the HPLC or UPLC system.

HPLC-UV Method
  • Column: C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (acetonitrile).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

UPLC-MS/MS Method
  • Column: UPLC C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program: A fast gradient is typically employed, with a total run time of around 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For related iridoid glycosides, common transitions involve the loss of the glucose moiety.

  • Injection Volume: 1-5 µL.

Visualizations

Proposed Signaling Pathway for the Anti-Inflammatory Activity of this compound

Based on studies of the structurally related iridoid glycoside, Picroside II, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade. This pathway is a key regulator of the inflammatory response.

PraerosideII_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, H₂O₂) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor MEK MEK Receptor->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates COX2_Gene COX-2 Gene ERK1_2->COX2_Gene Activates Transcription Praeroside_II This compound Praeroside_II->MEK Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines

Caption: Proposed inhibitory effect of this compound on the MEK/ERK signaling pathway.

Experimental Workflow for Analysis of this compound from Plant Material

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Experimental_Workflow Start Plant Material Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., 70% Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (SPE) Concentration->Purification Analysis HPLC-UV or UPLC-MS/MS Analysis Purification->Analysis Reconstituted Extract Data Data Acquisition & Processing Analysis->Data

Unveiling the Molecular Target of Praeroside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic evaluation of Praeroside II's molecular target and its comparison with established anti-inflammatory agents. While direct experimental data on this compound is emerging, this document outlines the essential experimental protocols and data presentation formats necessary to rigorously characterize its mechanism of action. The provided methodologies and pathway diagrams will serve as a foundational template for researchers investigating the therapeutic potential of this compound and similar natural compounds.

Data Presentation: A Comparative Analysis of Anti-inflammatory Activity

Effective comparison of this compound with other anti-inflammatory compounds requires standardized quantitative data. The following tables provide a template for summarizing key experimental results.

Table 1: Inhibition of Inflammatory Mediators in Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)Inhibition of PGE₂ Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
This compound e.g., 1, 10, 50
Dexamethasone e.g., 1
Ibuprofen e.g., 10

Table 2: Effects on Key Inflammatory Signaling Pathways

CompoundConcentration (µM)Inhibition of NF-κB Activation (%)Inhibition of p38 Phosphorylation (%)Inhibition of JNK Phosphorylation (%)Inhibition of ERK Phosphorylation (%)
This compound e.g., 1, 10, 50
BAY 11-7082 (NF-κB inhibitor) e.g., 5
SB203580 (p38 inhibitor) e.g., 10

Experimental Protocols

Detailed and reproducible methodologies are critical for validating the molecular target of this compound. The following are standard protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells should be seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound or a reference compound for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Principle: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
  • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and Prostaglandin E₂ (PGE₂) in the culture supernatant.

  • Protocol:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Visualization of Signaling Pathways

Understanding the interplay of signaling molecules is crucial. The following diagrams, generated using Graphviz, illustrate the key inflammatory pathways potentially modulated by this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Response Inflammatory Response p38->Response JNK JNK MKK4_7->JNK JNK->Response ERK ERK1/2 MEK1_2->ERK ERK->Response

Comparative Analysis of Icariside II and Cisplatin Combination Therapy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Icariside II (IS) in combination with the chemotherapy drug cisplatin on non-small cell lung cancer (NSCLC). The data presented is derived from a key study demonstrating the synergistic pro-apoptotic effects of this combination therapy.

I. Overview of Therapeutic Efficacy

The combination of Icariside II and cisplatin has been shown to significantly enhance the inhibition of tumor growth and induce apoptosis in NSCLC cells. This synergistic effect is largely attributed to the promotion of endoplasmic reticulum (ER) stress signaling pathways by Icariside II, which potentiates the cytotoxic effects of cisplatin.

II. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo experiments, comparing the effects of Icariside II and cisplatin as single agents versus their combined application.

Table 1: In Vitro Cytotoxicity in NSCLC Cell Lines

Cell LineTreatmentInhibition Rate (%)
LLC Icariside IIVaries by dose and time
CisplatinVaries by dose and time
Icariside II + CisplatinEnhanced cytotoxicity
H1299 Icariside IIVaries by dose and time
CisplatinVaries by dose and time
Icariside II + CisplatinEnhanced cytotoxicity
A549 Icariside IIVaries by dose and time
CisplatinVaries by dose and time
Icariside II + CisplatinEnhanced cytotoxicity
A549/DDP (Cisplatin-resistant) Icariside IIVaries by dose and time
CisplatinVaries by dose and time
Icariside II + CisplatinEnhanced cytotoxicity

Note: The cytotoxic effects of both Icariside II and cisplatin were observed to be dose- and time-dependent across all tested cell lines[1].

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatmentTumor Inhibition Rate (%)Additive Effect (q value)
C57BL/6 (LLC cells) Icariside II20.53
Cisplatin32.63
Icariside II + Cisplatin> 501.12
BALB/c (A549 cells) Icariside II28.86
Cisplatin44.97
Icariside II + Cisplatin> 501.1

The combination of Icariside II and cisplatin resulted in a significantly enhanced efficacy in reducing tumor growth in vivo, with an inhibition rate exceeding 50% in both xenograft models[1].

Table 3: Apoptosis Induction in Xenograft Tumors

Xenograft ModelTreatmentApoptotic Marker Changes
LLC & A549 Icariside IIIncreased cleaved caspase-3, Bax; Decreased Bcl-2
CisplatinIncreased cleaved caspase-3, Bax; Decreased Bcl-2
Icariside II + CisplatinFurther increased apoptotic levels compared to single agents

Co-treatment with Icariside II and cisplatin led to a more pronounced induction of apoptosis in tumor tissues, as evidenced by changes in key apoptotic protein levels[1].

III. Experimental Protocols

A. Cell Viability Assessment (MTT Assay)

  • Cell Seeding: NSCLC cell lines (LLC, H1299, A549, and A549/DDP) were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of Icariside II and/or cisplatin for specified time periods.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Incubation: Plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.

B. Western Blot Analysis for ER Stress and Apoptosis Proteins

  • Protein Extraction: Cellular proteins were extracted from treated NSCLC cells or tumor tissues using RIPA lysis buffer.

  • Protein Quantification: The concentration of the extracted proteins was determined.

  • SDS-PAGE: Proteins were separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a non-fat milk solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PERK, ATF6, eIF2α, phospho-eIF2α, CHOP, phospho-JNK, β-actin, phospho-PERK, ATF4, and phospho-IRE1α).

  • Secondary Antibody Incubation: The membrane was then incubated with the appropriate secondary antibodies at room temperature.

  • Detection: The protein bands were visualized using a detection reagent and an imaging system.

IV. Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Icariside II + Cisplatin Treatment cluster_1 Endoplasmic Reticulum Stress cluster_2 Apoptosis Induction IS_Cis Icariside II + Cisplatin ER_Stress ER Stress Activation IS_Cis->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: Signaling pathway of Icariside II and Cisplatin inducing apoptosis via ER stress.

G cluster_0 In Vitro / In Vivo cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome start NSCLC Cells / Xenograft Model treatment Icariside II and/or Cisplatin start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Expression) treatment->western results Data Analysis and Comparison mtt->results western->results

Caption: Experimental workflow for evaluating the combined effect of Icariside II and Cisplatin.

References

Praeruptorin A: A Comparative Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Praeruptorin A (PA), a natural coumarin compound isolated from the root of Peucedanum praeruptorum Dunn, is emerging as a promising therapeutic agent with a spectrum of pharmacological activities. A comprehensive meta-analysis of recent research findings highlights its potential in anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular applications. This guide provides a comparative overview of Praeruptorin A's performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Anti-Inflammatory Effects: A Potent Regulator of the NF-κB Pathway

Praeruptorin A has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2] In experimental models, PA has been shown to suppress the production of pro-inflammatory mediators.

Comparative Efficacy:

To contextualize its potency, Praeruptorin A's anti-inflammatory effects are compared with Dexamethasone, a widely used corticosteroid.

CompoundCell LineStimulantTargetIC50 / Effective ConcentrationReference
Praeruptorin A RAW 264.7Poly (I:C)IL-1β, HMOX1, PTGS21-5 µM (inhibition)[1]
Praeruptorin A RAW 264.7LPSNO, IL-1β, TNF-αNot specified, effective at tested concentrations[2]
Praeruptorin A Rat HepatocytesIL-1βNO Production208 µM (IC50)[3]
Dexamethasone RAW 264.7LPSNF-κB/Rel and AP-1 activationDose-dependent inhibition[4]
Dexamethasone K562TNFNF-κB activation0.047 mM (IC50 for cell proliferation)[5]

Experimental Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 mouse macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[6]

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (poly I:C) to induce an inflammatory response.[1][2]

  • Treatment: Cells are pre-treated with varying concentrations of Praeruptorin A or Dexamethasone for a specified period before or concurrently with the inflammatory stimulant.

  • Analysis:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[7]

    • Cytokine Levels (IL-1β, TNF-α): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • mRNA Expression (iNOS, IL-1β, TNF-α): Determined by quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

    • Protein Expression (NF-κB pathway components): Assessed by Western blot analysis to measure the levels of key proteins like p65 and IκBα in cytoplasmic and nuclear fractions.[1]

Signaling Pathway: Praeruptorin A in NF-κB Inhibition

PraeruptorinA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Poly(I:C) LPS/Poly(I:C) TLR TLR4/TLR3 LPS/Poly(I:C)->TLR IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates PraeruptorinA Praeruptorin A PraeruptorinA->IKK Inhibits PraeruptorinA->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Inflammatory_Genes Induces Transcription

Caption: Praeruptorin A inhibits the NF-κB signaling pathway.

Anti-Cancer Activity: Proliferation Inhibition in Cervical Cancer Cells

Praeruptorin A has demonstrated anti-proliferative effects in human cervical cancer HeLa cells.

CompoundCell LineEffectIC50 / Effective ConcentrationReference
Praeruptorin A HeLaReduced cell proliferation and colony formationNot specified[9]
Praeruptorin C A549 (NSCLC)Suppressed cell proliferation, migration, and invasionEffective at 10-30 µM[10]

Experimental Protocol: Anti-Proliferation Assay in HeLa Cells

  • Cell Culture: HeLa cells are maintained in appropriate culture medium and conditions.[11]

  • Treatment: Cells are treated with various concentrations of Praeruptorin A for different time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Cell Viability: Assessed using assays such as MTT or WST-8, which measure mitochondrial activity.[12]

    • Colony Formation Assay: To determine the long-term effect on cell proliferation, a small number of cells are seeded and allowed to grow into colonies in the presence of the compound.

    • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

Experimental Workflow: Cancer Cell Viability Assessment

Cancer_Viability_Workflow start Start seed_cells Seed HeLa cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Praeruptorin A (various concentrations) incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_reagent Add MTT/WST-8 Reagent incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 measure_abs Measure Absorbance incubate3->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Personal protective equipment for handling Praeroside II

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Praeroside II

This document provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Aliquoting Chemical splash gogglesNitrile glovesLaboratory coatN95 respirator or working in a fume hood
Sample Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Experimental Use Chemical splash gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 respirator or higher, depending on spill size
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required for sealed containers

It is crucial to inspect all PPE for integrity before each use and to replace any damaged items immediately.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is critical to maintaining a safe laboratory environment.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.

  • Log the compound into the laboratory's chemical inventory system.

Step 2: Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed and clearly labeled.

  • Store in a designated area for compounds of unknown toxicity.

Step 3: Weighing and Aliquoting

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize the risk of inhalation.[2][3]

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment and the work surface thoroughly after use.

Step 4: Experimental Use

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin and eyes.[2]

  • Do not eat, drink, or apply cosmetics in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment.

Step 1: Waste Segregation

  • Segregate all waste contaminated with this compound from general laboratory waste.[4][5]

  • Use designated, clearly labeled, and leak-proof waste containers.[4][6]

Step 2: Waste Collection

  • Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, sealed plastic bag or container.

  • Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with other chemical waste unless compatibility is confirmed.[7]

Step 3: Labeling and Storage of Waste

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and the appropriate hazard pictograms.[4]

  • Store waste containers in a designated satellite accumulation area away from general work areas.[6]

Step 4: Final Disposal

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][8]

  • Never dispose of chemical waste down the drain or in the regular trash.[4][6]

Emergency Procedures

Spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE for spill cleanup (see table above).

  • Contain the spill using an appropriate absorbent material.

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Contact your institution's EHS office for guidance on large spills.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (or this document in its absence) available for emergency responders.[9][10]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational procedure for handling this compound from receipt to disposal.

PraerosideII_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management receiving Receiving & Inspection storage Secure Storage receiving->storage weighing Weighing & Aliquoting (in Fume Hood) storage->weighing experiment Experimental Use (in Fume Hood) weighing->experiment segregation Waste Segregation experiment->segregation collection Waste Collection (Labeled Containers) segregation->collection waste_storage Store in Satellite Accumulation Area collection->waste_storage disposal EHS Disposal waste_storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Praeroside II
Reactant of Route 2
Praeroside II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.